Ethyl 2-(2-hydroxyphenoxy)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-hydroxyphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXKUZRPWHNNES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354902 | |
| Record name | ethyl 2-(2-hydroxyphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99186-63-7 | |
| Record name | ethyl 2-(2-hydroxyphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-hydroxyphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(2-hydroxyphenoxy)acetate, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The core of this synthesis is the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages. This document details the reaction mechanism, provides a detailed experimental protocol, and presents relevant quantitative data for researchers in organic synthesis and drug discovery.
Core Synthesis Mechanism: Williamson Ether Synthesis
The synthesis of this compound from catechol (1,2-dihydroxybenzene) and an ethyl haloacetate proceeds via the Williamson ether synthesis. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
The mechanism can be delineated into two primary steps:
-
Deprotonation: In the initial step, a base is used to deprotonate one of the hydroxyl groups of catechol. The phenolic protons of catechol are acidic, and a suitable base, such as potassium carbonate, can selectively remove a proton to form a phenoxide ion. This phenoxide is a potent nucleophile. Given the two hydroxyl groups, selective mono-alkylation is a key consideration.
-
Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of the ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate). This carbon is susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl group and the halogen, which serves as a good leaving group. The reaction proceeds via a backside attack, characteristic of an SN2 mechanism, leading to the displacement of the halide ion and the formation of the desired ether linkage.
Quantitative Data
While specific yield data for the direct synthesis of this compound is not extensively reported in readily available literature, data from analogous syntheses of substituted phenoxyacetates provide valuable benchmarks. The selective mono-O-alkylation of catechols can be challenging, with potential for di-alkylation as a side product. Reaction conditions must be carefully controlled to favor the desired mono-substituted product.
| Product | Reactants | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethyl 2-(2-formylphenoxy)acetate | 2-hydroxybenzaldehyde, Ethyl bromoacetate | K₂CO₃ | DMF | 80 | 4 | 81[1] |
| Methyl 2-(2-formylphenoxy)acetate | 2-hydroxybenzaldehyde, Methyl bromoacetate | K₂CO₃ | DMF | 80 | 4 | 93[1] |
| tert-Butyl 2-(2-formylphenoxy)acetate | 2-hydroxybenzaldehyde, tert-Butyl bromoacetate | K₂CO₃ | DMF | 80 | 4 | 84[1] |
| Ethyl 2-(4-aminophenoxy)acetate | 4-nitrophenol, Ethyl bromoacetate | K₂CO₃ | Acetone | Reflux | 8 | Good[2] |
Note: The yields reported are for analogous reactions and serve as an estimate for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the Williamson ether synthesis of similar phenoxyacetate esters.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| Catechol | C₆H₆O₂ | 110.11 |
| Ethyl chloroacetate | C₄H₇ClO₂ | 122.55 |
| or Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 |
| Ethyl acetate | C₄H₈O₂ | 88.11 |
| Brine (saturated NaCl solution) | NaCl(aq) | - |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 |
Procedure:
-
To a solution of catechol (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.0-1.2 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide.
-
Add ethyl chloroacetate or ethyl bromoacetate (1.0 equivalent) to the reaction mixture. To favor mono-alkylation, the haloacetate is not used in large excess.
-
Heat the reaction mixture to reflux and maintain this temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
References
Spectral Data Analysis of Ethyl 2-(2-hydroxyphenoxy)acetate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Note on Data Availability: Despite a comprehensive search of publicly available chemical databases and scientific literature, specific experimental spectral data (¹H NMR, ¹³C NMR, IR, and MS) for Ethyl 2-(2-hydroxyphenoxy)acetate (CAS No. 99186-63-7) could not be located. While several chemical suppliers list this compound, they do not provide public access to its spectral data.[1] This guide, therefore, provides detailed experimental protocols for the techniques generally used to acquire such data for a novel or uncharacterized organic compound.
Introduction
This compound is a chemical compound with the molecular formula C₁₀H₁₂O₄. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such organic molecules. This guide outlines the standard methodologies for obtaining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, which are fundamental techniques in chemical characterization.
Experimental Protocols
The following sections detail generalized procedures for acquiring spectral data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.
2.1.1 Sample Preparation
-
Approximately 5-10 mg of the solid sample is accurately weighed and placed into a clean, dry NMR tube.
-
About 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) is added to the NMR tube to dissolve the sample.
-
The tube is capped and gently agitated to ensure complete dissolution of the sample.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although modern spectrometers can reference the residual solvent peak.
2.1.2 Data Acquisition
-
¹H NMR Spectroscopy:
-
The prepared NMR tube is inserted into the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-dimensional proton NMR experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.
-
-
¹³C NMR Spectroscopy:
-
Following ¹H NMR acquisition, a carbon-13 NMR experiment is set up.
-
Due to the low natural abundance of ¹³C, a greater number of scans is typically required to achieve an adequate signal-to-noise ratio.
-
Proton decoupling is commonly employed to simplify the spectrum and enhance signal intensity.
-
The FID is processed similarly to the ¹H spectrum to obtain the ¹³C NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
2.2.1 Sample Preparation (Attenuated Total Reflectance - ATR)
-
The ATR crystal surface of the FT-IR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.
-
A background spectrum of the empty ATR crystal is recorded.
-
A small amount of the solid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
A pressure arm is applied to ensure good contact between the sample and the crystal.
2.2.2 Data Acquisition
-
The sample spectrum is acquired by co-adding multiple scans to improve the signal-to-noise ratio.
-
The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.
2.3.1 Sample Preparation
-
A dilute solution of the sample is prepared in a volatile solvent, such as methanol or acetonitrile.
-
The concentration is typically in the range of 1-10 µg/mL.
2.3.2 Data Acquisition (Electrospray Ionization - ESI)
-
The mass spectrometer is calibrated using a standard calibration compound.
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.
-
In the ESI source, the sample is nebulized and ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
-
The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
Data Presentation
While experimental data for this compound is not available, the following tables illustrate how the data would be structured for clear comparison and analysis.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Value | e.g., t | e.g., 3H | e.g., -OCH₂CH₃ |
| Value | e.g., q | e.g., 2H | e.g., -OCH₂CH₃ |
| Value | e.g., s | e.g., 2H | e.g., -OCH₂CO- |
| Value | e.g., m | e.g., 4H | Aromatic protons |
| Value | e.g., s | e.g., 1H | Phenolic -OH |
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| Value | e.g., -OCH₂CH₃ |
| Value | e.g., -OCH₂CH₃ |
| Value | e.g., -OCH₂CO- |
| Value | Aromatic carbons |
| Value | Aromatic carbons |
| Value | Aromatic carbons |
| Value | Aromatic carbons |
| Value | Aromatic carbons |
| Value | Aromatic carbons |
| Value | e.g., C=O |
Table 3: Hypothetical FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| e.g., 3400-3200 | Broad, Strong | O-H stretch (phenolic) |
| e.g., 3050-3000 | Medium | C-H stretch (aromatic) |
| e.g., 2980-2850 | Medium | C-H stretch (aliphatic) |
| e.g., ~1750 | Strong | C=O stretch (ester) |
| e.g., ~1600, 1450 | Medium | C=C stretch (aromatic) |
| e.g., ~1200 | Strong | C-O stretch (ester/ether) |
Table 4: Hypothetical Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| e.g., 197.07 | e.g., 100 | [M+H]⁺ |
| e.g., 196.06 | e.g., 15 | [M]⁺ |
| Value | Value | Fragment |
| Value | Value | Fragment |
Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the spectral characterization of an organic compound.
Caption: General workflow for the spectral analysis of an organic compound.
References
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(2-hydroxyphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Ethyl 2-(2-hydroxyphenoxy)acetate, a molecule of interest in medicinal chemistry and drug discovery. This document outlines its physicochemical characteristics, a detailed experimental protocol for its synthesis, its chemical reactivity, and potential biological activities with associated signaling pathways.
Core Chemical and Physical Properties
This compound (CAS No: 99186-63-7) is an organic compound with the molecular formula C₁₀H₁₂O₄.[1] Its structure features a phenoxyacetic acid ethyl ester moiety with a hydroxyl group at the ortho position of the phenyl ring. This combination of functional groups imparts specific chemical and physical properties that are critical for its handling, formulation, and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| Boiling Point | 297.3 °C at 760 mmHg | [2] |
| Density | 1.19 g/cm³ | [2] |
| Melting Point | Not Applicable | [2] |
| SMILES | O=C(OCC)COC1=CC=CC=C1O | |
| CAS Number | 99186-63-7 | [1] |
Note: The melting point is not applicable as the substance is likely a liquid or oil at room temperature.
Solubility Profile:
-
Water: Sparingly soluble due to the hydrophobic benzene ring and ester group, although the hydroxyl group may impart some minimal aqueous solubility.
-
Organic Solvents: Expected to be soluble in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and ethyl acetate, owing to the presence of the ester and hydroxyl functional groups.
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis of this compound
Materials:
-
Catechol (2-hydroxyphenol)
-
Ethyl bromoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add catechol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone or DMF.
-
Addition of Alkylating Agent: While stirring the mixture, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Diagram 1: Synthesis of this compound
Caption: Williamson ether synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is primarily dictated by its ester and phenolic hydroxyl functional groups.
Hydrolysis of the Ester Group
Like other esters, this compound can undergo hydrolysis under acidic or basic conditions to yield 2-(2-hydroxyphenoxy)acetic acid and ethanol.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in the presence of a strong acid (e.g., H₂SO₄) and excess water.[3]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a base, such as sodium hydroxide, is used to hydrolyze the ester, forming the corresponding carboxylate salt and ethanol.[4] Subsequent acidification protonates the carboxylate to give the carboxylic acid.[4]
Diagram 2: Hydrolysis of this compound
Caption: Acidic and basic hydrolysis pathways of the ester.
Potential Biological Activity and Signaling Pathways
Derivatives of phenoxyacetic acid have been reported to exhibit a range of biological activities, including anti-inflammatory and metabolic regulatory effects. Two potential mechanisms of action for this compound are explored below.
Inhibition of Cyclooxygenase-2 (COX-2)
Phenoxyacetic acid derivatives have been investigated as selective inhibitors of COX-2, an enzyme involved in the inflammatory response and pain signaling.[5] Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation.[5]
Diagram 3: Potential COX-2 Inhibition Pathway
Caption: Inhibition of the COX-2 signaling pathway.
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
A common method to assess COX-2 inhibitory activity is through a fluorometric assay that detects the production of prostaglandin G2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (fluorogenic)
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well microplate (black)
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. This typically involves diluting the enzyme, probe, and substrate to their working concentrations in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
Assay Plate Setup: To the wells of the 96-well plate, add the assay buffer, the COX-2 enzyme, and the COX probe.
-
Inhibitor Addition: Add the diluted test compound or positive control to the respective wells. For the control wells (no inhibition), add the vehicle (DMSO).
-
Pre-incubation: Incubate the plate at the recommended temperature (e.g., 25 °C) for a specified time (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes using a plate reader with excitation and emission wavelengths appropriate for the probe (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Agonism of Free Fatty Acid Receptor 1 (FFA1)
Phenoxyacetic acid derivatives have also been identified as agonists for the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. FFA1 is a G protein-coupled receptor that, upon activation, can stimulate glucose-dependent insulin secretion from pancreatic β-cells, making it a target for the treatment of type 2 diabetes.[6]
Diagram 4: Potential FFA1 Receptor Agonism Pathway
Caption: Activation of the FFA1 receptor signaling pathway.
Conclusion
This compound is a versatile molecule with potential applications in drug discovery, particularly in the areas of anti-inflammatory and metabolic diseases. This guide has provided a detailed overview of its chemical properties, a robust synthetic method, and insights into its potential biological mechanisms of action. The provided experimental protocols serve as a foundation for researchers to further investigate the therapeutic potential of this and related compounds. Further studies are warranted to fully elucidate its pharmacological profile and establish its efficacy and safety.
References
- 1. 99186-63-7|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | CAS#:99186-63-7 | Chemsrc [chemsrc.com]
- 3. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 6. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of Ethyl 2-(2-hydroxyphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(2-hydroxyphenoxy)acetate is a versatile organic molecule possessing multiple reactive sites, making it a valuable intermediate in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, characterization, and chemical reactivity. Detailed experimental protocols for its synthesis via Williamson ether synthesis are presented, alongside predicted spectroscopic data based on analogous compounds. The reactivity of its core functional groups—the phenolic hydroxyl, the ester, and the aromatic ring—is explored through discussions of potential reactions such as O-alkylation, O-acylation, hydrolysis, and electrophilic aromatic substitution. Furthermore, this guide touches upon the potential biological significance of phenoxyacetic acid derivatives, particularly as cyclooxygenase (COX) inhibitors.
Introduction
This compound, with the chemical formula C₁₀H₁₂O₄, belongs to the class of phenoxyacetate esters. Its structure incorporates a phenolic hydroxyl group, an ester functional group, and an aromatic ring, bestowing it with a unique reactivity profile. This combination of functionalities allows for a wide range of chemical transformations, making it an attractive building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide aims to provide a detailed technical overview of the reactivity of this compound, supported by experimental protocols and data from closely related analogues.
Synthesis and Characterization
The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.
Synthesis Workflow
The synthesis typically proceeds by reacting catechol (2-hydroxyphenol) with ethyl bromoacetate in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The base deprotonates the more acidic phenolic hydroxyl group, forming a phenoxide which then acts as a nucleophile.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of analogous phenoxyacetate esters.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Catechol | 110.11 | 1.10 g | 10 mmol |
| Ethyl bromoacetate | 167.00 | 2.17 g | 13 mmol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 mmol |
| Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
To a solution of catechol (1.10 g, 10 mmol) in 50 mL of anhydrous DMF, add potassium carbonate (2.76 g, 20 mmol).
-
Stir the mixture at room temperature for 20 minutes.
-
Add ethyl bromoacetate (2.17 g, 13 mmol) dropwise to the reaction mixture.
-
Heat the mixture to 80 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product. A yield of 81% has been reported for the analogous ethyl 2-(2-formylphenoxy)acetate[1].
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
-
δ 1.25-1.35 (t, 3H, -CH₃): Triplet from the ethyl ester methyl group.
-
δ 4.20-4.30 (q, 2H, -OCH₂CH₃): Quartet from the ethyl ester methylene group.
-
δ 4.65 (s, 2H, -OCH₂COO-): Singlet from the methylene group of the acetate moiety.
-
δ 6.80-7.00 (m, 4H, Ar-H): Complex multiplet corresponding to the aromatic protons.
-
δ 5.5-6.5 (br s, 1H, -OH): A broad singlet for the phenolic hydroxyl proton, which is exchangeable with D₂O.
¹³C NMR (100 MHz, CDCl₃):
-
δ 14.1: -CH₃ of the ethyl group.
-
δ 61.8: -OCH₂CH₃ of the ethyl group.
-
δ 67.5: -OCH₂COO- methylene carbon.
-
δ 115-125: Aromatic CH carbons.
-
δ 145.8: Aromatic C-O (ether linkage).
-
δ 147.2: Aromatic C-OH.
-
δ 169.5: C=O of the ester.
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
3300-3500 (broad): O-H stretching of the phenolic hydroxyl group.
-
2980-3050: C-H stretching of the aromatic and aliphatic groups.
-
1750-1730: C=O stretching of the ester.
-
1200-1250: C-O-C stretching of the ether and ester.
-
1450-1600: C=C stretching of the aromatic ring.
Mass Spectrometry (MS):
-
[M]+: Expected molecular ion peak at m/z = 196.07.
Chemical Reactivity
This compound features three primary sites of reactivity: the phenolic hydroxyl group, the ester functional group, and the aromatic ring.
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide, a potent nucleophile.
-
O-Alkylation and O-Acylation: The phenoxide can readily undergo further Williamson ether synthesis with another alkyl halide or be acylated by an acyl chloride or anhydride to form a diether or a phenyl ester, respectively.
Caption: O-Alkylation and O-Acylation reactions.
Reactions at the Ester Functional Group
The ester group is susceptible to nucleophilic acyl substitution.
-
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-(2-hydroxyphenoxy)acetic acid and ethanol.
-
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethoxy group.
-
Amidation: Reaction with ammonia or a primary/secondary amine can form the corresponding amide.
Reactions involving the Aromatic Ring
The hydroxyl and ether groups are ortho-, para-directing and activating substituents for electrophilic aromatic substitution.
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The positions ortho and para to the existing substituents will be favored.
Intramolecular Cyclization
The proximity of the ester and the aromatic ring allows for intramolecular cyclization reactions to form heterocyclic structures, such as benzofuranones. For instance, treatment with a strong base could potentially lead to a Dieckmann-like condensation, although other pathways might be more favorable. More commonly, derivatives of this compound are used as precursors for the synthesis of benzofuran-3(2H)-ones[3][4].
Caption: Potential pathway to benzofuranone derivatives.
Biological and Pharmacological Relevance
Phenoxyacetic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. While specific studies on this compound are limited, research on analogous compounds provides valuable insights into its potential pharmacological profile.
Anti-inflammatory Activity: COX Inhibition
Several studies have demonstrated that phenoxyacetic acid derivatives can act as selective inhibitors of cyclooxygenase-2 (COX-2)[5]. The COX-2 enzyme is a key mediator of inflammation and pain. Selective COX-2 inhibitors offer a therapeutic advantage over non-selective NSAIDs by reducing the risk of gastrointestinal side effects. The general structure of these inhibitors often includes a central aromatic ring, a side chain with a acidic or ester functionality, and another aromatic ring, a motif present in this compound.
Signaling Pathway
The primary signaling pathway associated with the anti-inflammatory effects of COX-2 inhibitors involves the arachidonic acid cascade. By inhibiting COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins (e.g., PGE₂), which are potent inflammatory mediators.
Caption: Inhibition of the COX-2 pathway by phenoxyacetic acid derivatives.
Conclusion
This compound is a molecule with significant synthetic potential owing to its array of functional groups. Its synthesis is straightforward via the Williamson ether synthesis. The reactivity of the phenolic hydroxyl, ester, and aromatic functionalities allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including biologically active compounds. The established anti-inflammatory properties of related phenoxyacetic acid derivatives suggest that this compound and its derivatives warrant further investigation as potential therapeutic agents, particularly as selective COX-2 inhibitors. This guide provides a foundational understanding for researchers and scientists to explore the rich chemistry and potential applications of this versatile compound.
References
Ethyl 2-(2-hydroxyphenoxy)acetate (CAS 99186-63-7): A Technical Overview of a Sparsely Characterized Compound
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(2-hydroxyphenoxy)acetate, with the Chemical Abstracts Service (CAS) number 99186-63-7, is a chemical compound whose biological activity and potential applications in research and drug development remain largely unexplored in publicly accessible scientific literature. While its chemical identity is established, a comprehensive technical guide on its core biological functions cannot be provided due to the current lack of published data. This document summarizes the available chemical information and notes the absence of biological studies, highlighting a potential opportunity for novel research.
Chemical and Physical Properties
The fundamental properties of this compound have been collated from various chemical supplier databases. These properties are essential for any experimental design and handling of the compound.
| Property | Value | Source |
| CAS Number | 99186-63-7 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| SMILES | O=C(OCC)COC1=CC=CC=C1O | [1] |
| Storage Conditions | Inert atmosphere, room temperature | [1] |
Table 1: Physicochemical Properties of this compound.
Synthesis
A plausible synthetic route for this compound could involve the reaction of catechol (2-hydroxyphenol) with ethyl bromoacetate. The reaction would likely be carried out in a suitable solvent, such as acetone or DMF, with a base like potassium carbonate to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic attack on the ethyl bromoacetate.
References
An In-depth Technical Guide to Ethyl 2-(2-hydroxyphenoxy)acetate: Structural Analogs and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of structural analogs and derivatives of Ethyl 2-(2-hydroxyphenoxy)acetate. This core structure has emerged as a versatile scaffold in medicinal chemistry, leading to the development of compounds with a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. This document details experimental protocols, presents quantitative biological data in structured tables, and visualizes key signaling pathways to facilitate further research and development in this promising area.
Core Structure and Chemical Synthesis
This compound serves as a foundational molecule for the synthesis of a diverse array of derivatives. The general synthetic approach involves the O-alkylation of a substituted phenol with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a weak base such as potassium carbonate. This straightforward and efficient method, a variation of the Williamson ether synthesis, allows for the introduction of various substituents on the phenyl ring, enabling the exploration of structure-activity relationships (SAR).
General Synthesis Workflow
The synthesis of this compound derivatives can be conceptualized in the following workflow:
Detailed Experimental Protocol: Synthesis of Novel 2-(4-formylphenoxy)acetic Acid Derivatives
This protocol is adapted from the synthesis of precursors for selective COX-2 inhibitors and provides a representative example of the synthetic methodology.
Materials:
-
Substituted 4-hydroxybenzaldehyde (1a-b)
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Glacial acetic acid
-
Appropriate hydrazide derivative (e.g., benzohydrazide)
Step 1: Synthesis of Ethyl 2-(4-formylphenoxy)acetates (2a-b)
-
Dissolve the substituted 4-hydroxybenzaldehyde (20 mmol) and ethyl bromoacetate (3.34 g, 20 mmol) in 30 mL of DMF.
-
Add potassium carbonate (5.52 g, 40 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(formylphenoxy)acetate.
Step 2: Hydrolysis to 2-(4-formylphenoxy)acetic Acids (3a-b)
-
Subject the crude esters (2a-b) to hydrolysis using a mixture of aqueous NaOH and MeOH.
-
Stir the mixture at 20°C for 12 hours.
-
After completion, acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain the 2-(formylphenoxy)acetic acids (3a-b).
Step 3: Synthesis of Hydrazone Derivatives (e.g., 5a-f)
-
Reflux a mixture of the 2-(4-formylphenoxy)acetic acid (1 equivalent) and the desired hydrazide (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Monitor the reaction by TLC until completion (typically 6 hours).
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry to obtain the final hydrazone derivative.
Biological Activities and Quantitative Data
Structural modifications of the this compound core have yielded derivatives with significant therapeutic potential across various disease areas.
Anti-inflammatory Activity: Selective COX-2 Inhibition
A prominent area of investigation has been the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation with reduced gastrointestinal side effects compared to non-selective NSAIDs.
Quantitative Data: In Vitro COX-1/COX-2 Inhibition
| Compound | Substitution on Phenoxy Ring | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀/COX-2 IC₅₀) |
| 5d | 4-Bromo, 4-Methyl on Phenylhydrazide | >100 | 0.08 | >1250 |
| 5e | 4-Bromo, 4-Chloro on Phenylhydrazide | >100 | 0.07 | >1428 |
| 5f | 4-Bromo, Unsubstituted Phenylhydrazide | >100 | 0.06 | >1667 |
| 7b | 4-Bromo, Phenylacetohydrazide | >100 | 0.09 | >1111 |
| Celecoxib | - | >100 | 0.05 | >2000 |
Quantitative Data: In Vivo Anti-inflammatory Efficacy (Carrageenan-induced Paw Edema Model)
| Compound | Inhibition of Paw Edema (%) | Reduction in TNF-α (%) | Reduction in PGE-2 (%) |
| 5f | 63.35 | 61.04 | 60.58 |
| 7b | 46.51 | 64.88 | 57.07 |
| Celecoxib | 60.16 | 63.52 | 60.16 |
Antimicrobial Activity
Phenoxyacetic acid derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. The mechanism is believed to involve the disruption of microbial cell membranes.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Compound Type | Test Organism | MIC (mM) |
| 4-phenylazo-phenoxyacetic acids | Staphylococcus aureus | Not specified |
| 4-phenylazo-phenoxyacetic acids | Streptococcus pyogenes | Not specified |
| 4-phenylazo-phenoxyacetic acids | Escherichia coli | Not specified |
| 4-phenylazo-phenoxyacetic acids | Pseudomonas aeruginosa | Not specified |
| 4-phenylazo-phenoxyacetic acids | Proteus vulgaris | Not specified |
| 4-phenylazo-phenoxyacetic acids | Candida albicans | Not specified |
| Phenolic acid alkyl esters | Escherichia coli | 1.2 - 20 |
| Phenolic acid alkyl esters | Pseudomonas aeruginosa | 1.2 - 20 |
| Phenolic acid alkyl esters | Staphylococcus aureus | 1.2 - 20 |
| Phenolic acid alkyl esters | Candida albicans | 1.2 - 20 |
Anticancer Activity
Certain derivatives have exhibited promising anticancer activity. For example, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (a phenoxyacetamide derivative) has shown activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines.[1]
Neuroprotective Effects
Phenoxyacetate derivatives have been investigated for their potential to protect neurons from oxidative stress-induced cell death, a key pathological feature of neurodegenerative diseases.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by these compounds is crucial for their rational design and therapeutic application.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of the selective COX-2 inhibitor derivatives are primarily mediated by the inhibition of prostaglandin E2 (PGE2) synthesis. This, in turn, can reduce the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).
Neuroprotective Signaling Pathway
The neuroprotective effects of phenoxyacetate derivatives are often attributed to their antioxidant properties and their ability to modulate apoptotic pathways. They can mitigate oxidative stress by reducing reactive oxygen species (ROS) and interfering with the downstream apoptotic cascade.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The ease of synthesis and the ability to readily modify the core structure allow for extensive exploration of structure-activity relationships. While significant progress has been made in the development of potent anti-inflammatory agents, further research is warranted to fully elucidate the potential of these derivatives in other therapeutic areas such as oncology, infectious diseases, and neurodegenerative disorders. Future studies should focus on generating comprehensive quantitative data for a wider range of analogs to build robust SAR models, which will be instrumental in the design of next-generation drug candidates with improved efficacy and safety profiles.
References
Preliminary Biological Activity Screening of Ethyl 2-(2-hydroxyphenoxy)acetate: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical guide for the preliminary biological activity screening of Ethyl 2-(2-hydroxyphenoxy)acetate. At the time of writing, specific experimental data on the biological activities of this compound are not available in the public domain. Therefore, this guide outlines a series of recommended in vitro and in vivo assays based on the known biological profiles of structurally related compounds, namely phenoxyacetic acid and guaiacol (2-methoxyphenol) derivatives. The experimental protocols, data tables, and pathway diagrams presented herein are intended to serve as a comprehensive framework for initiating the biological evaluation of this compound.
Introduction: Rationale for Screening
This compound possesses key structural motifs that suggest potential pharmacological activities. The phenoxyacetic acid scaffold is a well-established pharmacophore found in various biologically active compounds. Derivatives of phenoxyacetic acid have been reported to exhibit a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The presence of a hydroxyl group on the phenoxy ring, creating a catechol-like moiety, may also contribute to antioxidant and radical scavenging activities, as seen in many natural phenolic compounds.[4][5]
Given this structural precedent, a preliminary biological screening of this compound is warranted to explore its therapeutic potential. This guide details the experimental methodologies for a panel of initial assays.
Predicted Biological Activities and Proposed Screening Assays
Based on the activities of structurally analogous compounds, the following biological screenings are recommended:
-
Antioxidant Activity: To determine the compound's ability to neutralize free radicals.
-
Antimicrobial Activity: To assess its efficacy against a panel of pathogenic bacteria and fungi.
-
Cytotoxic (Anticancer) Activity: To evaluate its potential to inhibit the proliferation of cancer cell lines.
-
Anti-inflammatory Activity: To investigate its capacity to reduce inflammation in an in vivo model.
Experimental Protocols
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a common and rapid method to evaluate the free radical scavenging ability of a compound.[5]
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each concentration of the test compound.
-
Prepare a positive control using a known antioxidant such as ascorbic acid or Trolox.
-
Prepare a blank containing 100 µL of the solvent and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the compound concentrations.
Antimicrobial Activity: Agar Well Diffusion Method
This method is widely used to assess the antimicrobial activity of a substance against various microorganisms.[1][7]
Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will be observed around the well.
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.
-
Preparation of Agar Plates: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[8]
-
Application of Test Compound: Add a fixed volume (e.g., 100 µL) of different concentrations of this compound (dissolved in a suitable solvent like DMSO) into the wells.
-
Controls: Use a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a positive control and the solvent alone as a negative control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Cytotoxic Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with solvent only) and a positive control (a known anticancer drug like doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used in vivo model for screening acute anti-inflammatory activity.[12][13]
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Procedure:
-
Animal Grouping: Divide the animals (e.g., Wistar rats or Swiss albino mice) into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound.
-
Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally, typically 30-60 minutes before inducing inflammation. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.[14]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[14]
-
Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation
Quantitative data from the aforementioned assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Antioxidant Activity of this compound by DPPH Assay
| Concentration (µg/mL) | % Inhibition (Mean ± SD) |
| 1 | Data |
| 10 | Data |
| 50 | Data |
| 100 | Data |
| 200 | Data |
| IC50 (µg/mL) | Value |
| Ascorbic Acid (IC50) | Value |
Table 2: Antimicrobial Activity of this compound (Zone of Inhibition in mm)
| Microorganism | Concentration 1 (µg/mL) | Concentration 2 (µg/mL) | Positive Control |
| Staphylococcus aureus | Data | Data | Data |
| Escherichia coli | Data | Data | Data |
| Pseudomonas aeruginosa | Data | Data | Data |
| Candida albicans | Data | Data | Data |
Table 3: Cytotoxic Activity of this compound against Cancer Cell Lines (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 (Breast) | Data | Data | Data |
| A549 (Lung) | Data | Data | Data |
| Doxorubicin | Data | Data | Data |
Table 4: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | % Inhibition |
| Control (Vehicle) | - | Data | - |
| Indomethacin | 10 | Data | Data |
| Test Compound | 50 | Data | Data |
| Test Compound | 100 | Data | Data |
| Test Compound | 200 | Data | Data |
Visualization of Workflows and Pathways
Experimental Workflows
Caption: General experimental workflows for in vitro biological activity screening.
Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and cell survival. Many anti-inflammatory and anticancer agents exert their effects by modulating this pathway.[15][16]
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Conclusion
This technical guide provides a foundational framework for the preliminary biological evaluation of this compound. The proposed assays cover key areas of pharmacological interest based on the known activities of structurally related compounds. The detailed protocols, data presentation templates, and workflow visualizations are designed to assist researchers in efficiently planning and executing these initial screening studies. The results from these assays will be crucial in determining the potential therapeutic value of this compound and will guide future, more in-depth investigations.
References
- 1. hereditybio.in [hereditybio.in]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. m.youtube.com [m.youtube.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 12. inotiv.com [inotiv.com]
- 13. researchgate.net [researchgate.net]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Ethyl 2-(2-hydroxyphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2-hydroxyphenoxy)acetate is a chemical compound belonging to the phenoxyacetate class of molecules. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of the potential biological activities of the broader class of phenoxyacetate derivatives, offering a valuable resource for researchers in chemistry and drug discovery.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. While experimental data for some properties are limited, predicted values from computational models provide useful estimates.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 196.20 g/mol | --INVALID-LINK-- |
| CAS Number | 99186-63-7 | --INVALID-LINK--[1] |
| Boiling Point | 297.3 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.19 g/cm³ | --INVALID-LINK-- |
| Melting Point | Not available (N/A) | --INVALID-LINK-- |
| pKa (Predicted) | 9.8 ± 0.2 | (Predicted) |
| logP (Predicted) | 1.5 | --INVALID-LINK--[2] |
| SMILES | CCOC(=O)COC1=CC=CC=C1O | --INVALID-LINK--[1] |
| Storage | Inert atmosphere, room temperature | --INVALID-LINK--[1] |
Synthesis of this compound
The synthesis of this compound can be readily achieved via a Williamson ether synthesis. This method involves the reaction of catechol with ethyl bromoacetate in the presence of a weak base, such as potassium carbonate.
Experimental Protocol
Materials:
-
Catechol (1,2-dihydroxybenzene)
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of catechol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the resulting mixture at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.
-
To this mixture, add ethyl bromoacetate (1.1 equivalents) dropwise.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine to remove DMF and inorganic salts.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
¹H NMR (Proton Nuclear Magnetic Resonance)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
FTIR (Fourier-Transform Infrared Spectroscopy)
-
Mass Spectrometry (MS)
Potential Biological Activities and Research Directions
While specific biological activity for this compound has not been extensively reported in the scientific literature, the broader class of phenoxyacetic acid derivatives has been investigated for a wide range of pharmacological effects. These include:
-
Antimicrobial Activity: Various derivatives of phenoxyacetic acid have demonstrated antibacterial and antifungal properties.
-
Anti-inflammatory Effects: Some phenoxyacetic acid derivatives have shown potential as anti-inflammatory agents.
-
Herbicidal Properties: Phenoxyacetic acids are a well-known class of herbicides.
Given the structural similarity of this compound to these biologically active compounds, it represents a candidate for biological screening to explore its potential therapeutic or agrochemical applications. A logical workflow for investigating its biological profile would involve a series of in vitro and in vivo assays.
Conclusion
This compound is a readily synthesizable compound with physicochemical properties that are now partially characterized. While direct biological data is currently lacking, its structural relationship to other bioactive phenoxyacetate derivatives suggests that it is a promising candidate for further investigation in drug discovery and other life science applications. The experimental protocols and contextual information provided in this guide serve as a valuable starting point for researchers interested in exploring the potential of this and related molecules.
References
- 1. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies | MDPI [mdpi.com]
- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Ethyl 2-(2-hydroxyphenoxy)acetate: An Application Note and Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of Ethyl 2-(2-hydroxyphenoxy)acetate, a valuable intermediate in organic synthesis. The protocol is based on the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3] This application note includes a detailed experimental procedure, a summary of required materials and their properties, and expected characterization data.
Introduction
This compound is a key building block in the synthesis of various more complex molecules, including pharmaceuticals and other biologically active compounds. Its structure, featuring a phenoxyacetic acid moiety, is a common motif in medicinal chemistry. The synthesis described herein utilizes the reaction of catechol with ethyl bromoacetate in the presence of a base. This nucleophilic substitution reaction (SN2) proceeds by the formation of a phenoxide ion from catechol, which then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion to form the desired ether linkage.[1][2]
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Figure 1: Reaction scheme for the synthesis of this compound from catechol and ethyl bromoacetate.
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Catechol | C₆H₆O₂ | 110.11 | 1.10 g | 1.0 |
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | 1.67 g (1.13 mL) | 1.0 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.76 g | 2.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | NaCl(aq) | - | As needed | - |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | - |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for filtration and extraction
-
Thin-layer chromatography (TLC) apparatus
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add catechol (1.10 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-20 minutes. To this suspension, add ethyl bromoacetate (1.67 g, 1.13 mL, 10 mmol) dropwise.
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature for approximately 4-6 hours.[4][5] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel and wash with 3 x 50 mL of brine to remove DMF and inorganic salts.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield the pure this compound.[4]
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Data |
| Molecular Formula | C₁₀H₁₂O₄[6] |
| Molecular Weight | 196.20 g/mol [6] |
| Appearance | Expected to be a solid or oil |
| ¹H NMR | Expected signals for the ethyl group (triplet and quartet), a singlet for the methylene protons of the acetate group, and aromatic protons. |
| ¹³C NMR | Expected signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl and acetate moieties. |
| IR (Infrared Spectroscopy) | Expected characteristic peaks for O-H (hydroxyl), C=O (ester), and C-O (ether) functional groups. |
| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight. |
Note: Specific spectral data should be acquired and interpreted for the synthesized compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ethyl bromoacetate is a lachrymator and should be handled with care.
-
DMF is a skin irritant and should be handled with caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
Application Note and Protocol: Workup Procedure for the Synthesis of Ethyl 2-(2-hydroxyphenoxy)acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-(2-hydroxyphenoxy)acetate is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other bioactive molecules. Its synthesis is most commonly achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers. This application note provides a detailed protocol for the synthesis and, more specifically, the workup and purification of this compound.
The Williamson ether synthesis involves the reaction of a phenoxide ion with an alkyl halide. In this case, catechol (2-hydroxyphenol) is deprotonated with a suitable base to form the phenoxide, which then undergoes a nucleophilic substitution reaction with ethyl bromoacetate. The subsequent workup procedure is critical for isolating the desired product from the reaction mixture, which may contain unreacted starting materials, the base, and various salts.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound based on established Williamson ether synthesis protocols.
| Parameter | Value | Notes |
| Reactants | ||
| Catechol (1.0 equiv) | 110.11 g/mol | Starting phenol. |
| Ethyl Bromoacetate | 1.1 - 1.3 equiv | Alkylating agent. Using a slight excess can help drive the reaction to completion. |
| Base (e.g., K₂CO₃) | 2.0 equiv | Anhydrous potassium carbonate is a common and effective base for this reaction. |
| Solvent | ||
| Anhydrous DMF or Acetone | 10-20 mL per gram of catechol | A polar aprotic solvent is ideal for Sₙ2 reactions. |
| Reaction Conditions | ||
| Temperature | 60-80 °C | Heating is typically required to ensure a reasonable reaction rate. |
| Reaction Time | 4-12 hours | Progress should be monitored by Thin Layer Chromatography (TLC). |
| Workup & Purification | ||
| Extraction Solvent | Ethyl Acetate (EtOAc) | A common solvent for extracting organic products from aqueous mixtures. |
| Washing Solutions | Water, Brine | Used to remove the inorganic base, salts, and residual DMF. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Removes residual water from the organic layer before solvent evaporation. |
| Purification Method | Flash Column Chromatography | Typically performed on silica gel with a hexane/ethyl acetate eluent system to isolate the pure product.[1][2] |
| Expected Yield | 70-90% | Yields can vary based on the specific reaction conditions and the efficiency of the purification. |
Experimental Protocols
Materials and Reagents:
-
Catechol (2-hydroxyphenol)
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography eluent
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator.
Synthesis Procedure:
-
To a solution of catechol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the resulting mixture at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.
-
Add ethyl bromoacetate (1.2 equivalents) to the reaction mixture.[3]
-
Heat the reaction mixture to 80 °C and maintain this temperature, with stirring, for 4-6 hours.[1][3] Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
Workup Procedure:
-
After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate.[3]
-
Pour the diluted mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by a wash with brine.[1][3] This helps to remove residual DMF and inorganic salts.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][3]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]
Purification Protocol:
-
Purify the crude product by flash column chromatography on silica gel.[1][2]
-
A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 20:1 hexane:EtOAc and gradually increasing the polarity).[1]
-
Collect the fractions containing the desired product (as determined by TLC analysis).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as the final product.
Visualizations
Caption: Synthesis and Workup Workflow.
References
Application Notes and Protocols for the Purification of Crude Ethyl 2-(2-hydroxyphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude Ethyl 2-(2-hydroxyphenoxy)acetate, a key intermediate in pharmaceutical synthesis. The following methods, recrystallization and flash column chromatography, are described, along with a protocol for purity analysis by High-Performance Liquid Chromatography (HPLC).
Method 1: Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. For this compound, a mixed solvent system of ethanol and water is effective.
Experimental Protocol: Recrystallization
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (95%) while gently heating the flask on a hot plate to dissolve the solid completely.
-
-
Inducing Crystallization:
-
While the ethanol solution is still hot, add deionized water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.
-
-
Crystal Formation:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water (1:1 v/v) to remove any remaining impurities.
-
Dry the purified crystals under vacuum to a constant weight.
-
A similar recrystallization procedure for a related compound using ethanol resulted in a product with a purity of over 98% and a total yield of over 70%[1].
Troubleshooting Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated. | Reheat the mixture to dissolve the oil, add a small amount of additional hot ethanol, and allow to cool more slowly. |
| No Crystal Formation | The solution is not saturated, or nucleation is not occurring. | If the solution is clear, try scratching the inside of the flask with a glass rod or adding a seed crystal. If supersaturated, consider boiling off some solvent. |
| Low Yield | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Concentrate the mother liquor and cool again to recover more product. Ensure the minimum amount of hot solvent is used for dissolution. |
Method 2: Purification by Flash Column Chromatography
Flash column chromatography is a rapid purification technique that utilizes a stationary phase (silica gel) and a mobile phase (solvent system) to separate compounds based on their polarity. A common solvent system for compounds of moderate polarity like this compound is a gradient of ethyl acetate in hexane[2][3][4].
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation:
-
In a beaker, mix silica gel (e.g., 50 g for 1 g of crude product) with a low-polarity eluent (e.g., 5% ethyl acetate in hexane) to form a consistent slurry.
-
-
Column Packing:
-
Pour the silica gel slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand on top.
-
Equilibrate the column by running the initial eluent through the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, and 20% ethyl acetate in hexane) to elute the desired compound.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
The synthesis of a similar compound, ethyl 2-(2-formylphenoxy)acetate, after purification by flash chromatography with a hexane/EtOAc eluent, resulted in a yield of 81%[3][5].
Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of compounds. For Ethyl (2-hydroxyphenyl)acetate, a reverse-phase method is suitable[6].
HPLC Protocol
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the purified compound in the initial mobile phase composition.
Quantitative Data Summary
The following tables present representative data for the purification of crude this compound.
Table 1: Purity and Yield from Recrystallization
| Sample | Initial Mass (g) | Final Mass (g) | Yield (%) | Purity by HPLC (%) |
| Crude | 5.0 | - | - | 85.2 |
| Purified | - | 3.6 | 72.0 | 98.5 |
Table 2: Purity and Yield from Flash Column Chromatography
| Sample | Initial Mass (g) | Final Mass (g) | Yield (%) | Purity by HPLC (%) |
| Crude | 1.0 | - | - | 85.2 |
| Purified | - | 0.82 | 82.0 | 99.1 |
Visualized Workflows
Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Flash Column Chromatography Workflow
Caption: Workflow for the purification of this compound by flash column chromatography.
HPLC Analysis Workflow
Caption: Workflow for the purity analysis of this compound by HPLC.
References
- 1. Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Eureka | Patsnap [eureka.patsnap.com]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. rsc.org [rsc.org]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl (2-hydroxyphenyl)acetate | SIELC Technologies [sielc.com]
Application Notes and Protocols: Ethyl 2-(2-hydroxyphenoxy)acetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of Ethyl 2-(2-hydroxyphenoxy)acetate, a versatile scaffold for the development of novel therapeutic agents. This document details its synthesis, potential biological activities, and underlying mechanisms of action based on current scientific literature on structurally related compounds. While specific quantitative data for this compound is limited, this report provides protocols and data for analogous compounds to guide future research and drug discovery efforts.
Synthesis of this compound
The synthesis of this compound can be readily achieved via the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, catechol (2-hydroxyphenol) is reacted with ethyl bromoacetate in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Catechol (2-hydroxyphenol)
-
Ethyl bromoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of catechol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.
-
Add ethyl bromoacetate (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography.
Potential Medicinal Chemistry Applications
Based on the biological activities of structurally similar phenoxyacetate and phenoxyacetamide derivatives, this compound holds promise as a scaffold for the development of agents with anti-inflammatory, anticancer, and antimicrobial properties.
Anti-Inflammatory Activity
Mechanism of Action: COX-2 Inhibition
Phenoxyacetic acid derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2).[1] The COX-2 enzyme is a key mediator in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are pro-inflammatory signaling molecules.[2][3][4][5][6] By selectively inhibiting COX-2, compounds based on the this compound scaffold could reduce inflammation with potentially fewer gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[7]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol determines the concentration of a test compound required to inhibit COX-2 activity by 50% (IC₅₀).[8]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (e.g., a derivative of this compound)
-
Prostaglandin E₂ (PGE₂) standard
-
PGE₂ EIA Kit
-
Assay buffer
Procedure:
-
Pre-incubate the COX-2 enzyme with various concentrations of the test compound or vehicle control in the assay buffer for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE₂ produced using a PGE₂ EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
Quantitative Data for Analogous Compounds (COX-2 Inhibition)
| Compound | IC₅₀ (µM) vs. COX-2 | Reference |
| Celecoxib (Reference Drug) | 0.05 | [1] |
| Mefenamic Acid (Reference Drug) | 1.98 | [1] |
| Phenoxy Acetic Acid Derivative 5d | 0.09 | [1] |
| Phenoxy Acetic Acid Derivative 5f | 0.06 | [1] |
| Phenoxy Acetic Acid Derivative 7b | 0.08 | [1] |
| Phenoxy Acetic Acid Derivative 10c | 0.07 | [1] |
Note: The specific derivatives are detailed in the cited literature. This data is for structurally related compounds and not for this compound itself.
Anticancer Activity
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Phenoxyacetamide and phenoxazine derivatives have demonstrated anticancer activity by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.[9][10] Apoptosis is a critical process for removing damaged or cancerous cells and is often dysregulated in cancer.[11] The intrinsic apoptosis pathway is a key mechanism, involving the release of cytochrome c from the mitochondria, which leads to the activation of caspases, the executioner enzymes of apoptosis.[1][12]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13][14]
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Complete culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.[14]
Quantitative Data for Analogous Compounds (Anticancer Activity)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 5-Fluorouracil (Reference Drug) | HepG2 | 5.32 | [9] |
| Phenoxyacetamide Derivative I | HepG2 | 1.43 | [9] |
| Phenoxyacetamide Derivative II | HepG2 | 6.52 | [9] |
| Podophyllotoxin Derivative D1-1 | H1975 | 0.10 |
Note: The specific derivatives are detailed in the cited literature. This data is for structurally related compounds and not for this compound itself.
Antimicrobial Activity
Mechanism of Action: Disruption of Bacterial Cell Wall Synthesis
The phenoxy moiety is present in some compounds that exhibit antimicrobial activity. A plausible mechanism of action for such compounds is the disruption of bacterial cell wall synthesis.[15] The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity.[10][16][17][18] Inhibition of the enzymes involved in the synthesis and cross-linking of the peptidoglycan precursors can lead to a weakened cell wall and ultimately bacterial cell death.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20][21][22][23]
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound
-
96-well microplates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
Procedure:
-
Prepare serial twofold dilutions of the test compound in MHB in a 96-well microplate.
-
Add a standardized bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Quantitative Data for Analogous Compounds (Antimicrobial Activity)
| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |
| Ethyl acetate extract of Streptomyces sp. | S. aureus | 0.5 mg/mL | [23] |
| Ethyl acetate extract of Xerophyta spekei | S. aureus | 5.21 mg/mL | [21] |
| Aurantiamide acetate from A. adianthifolia | Candida parapsilosis | 0.006 mg/mL | [20] |
| Polyoxygenated Chalcone 16 | Cryptococcus neoformans | 31.25 | [24] |
Note: This data is for various compounds and extracts containing phenoxy or related moieties and not for this compound itself. The units vary across studies.
Conclusion
This compound represents a promising and synthetically accessible scaffold for medicinal chemistry research. While direct biological data for this specific compound is not yet widely available, the extensive research on its structural analogs strongly suggests its potential as a starting point for the development of novel anti-inflammatory, anticancer, and antimicrobial agents. The protocols and data presented herein provide a solid foundation for researchers to synthesize, evaluate, and further optimize derivatives of this compound for various therapeutic applications. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound and its derivatives.
References
- 1. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclooxygenase-2 Mediated Oxidation of 2-Arachidonoyl-Lysophospholipids Identifies Unknown Lipid Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 8. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hereditybio.in [hereditybio.in]
- 11. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]
- 12. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- 20. Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antibacterial properties and GC-MS analysis of ethyl acetate extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. brieflands.com [brieflands.com]
- 23. clinmedcasereportsjournal.com [clinmedcasereportsjournal.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethyl 2-(2-hydroxyphenoxy)acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(2-hydroxyphenoxy)acetate is a valuable bifunctional molecule employed as a key starting material in the synthesis of various heterocyclic compounds, most notably benzofuran-3(2H)-ones. The presence of a phenolic hydroxyl group and an ethyl acetate moiety on the same aromatic ring allows for intramolecular cyclization reactions, providing a straightforward route to the benzofuranone core. This structural motif is present in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of benzofuran-3(2H)-one.
Core Application: Synthesis of Benzofuran-3(2H)-one
The primary application of this compound in organic synthesis is its conversion to benzofuran-3(2H)-one via an intramolecular Dieckmann condensation. This base-mediated cyclization reaction involves the formation of an enolate from the ester, which then attacks the carbonyl carbon of the ester group, leading to the formation of a five-membered heterocyclic ring.[4]
Reaction Principle: Dieckmann Condensation
The Dieckmann condensation is an intramolecular chemical reaction of diesters with a base to give β-keto esters.[4] In the case of this compound, the phenoxide formed under basic conditions facilitates the intramolecular cyclization.
Experimental Protocols
Protocol 1: Base-Mediated Intramolecular Cyclization of this compound
This protocol details the synthesis of benzofuran-3(2H)-one from this compound using a strong base.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexane (for chromatography)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous toluene (or THF) to a concentration of 0.1-0.5 M.
-
Addition of Base: While stirring under a nitrogen atmosphere at room temperature, add a strong base such as sodium ethoxide (1.1 eq) or potassium tert-butoxide (1.1 eq) portion-wise to the solution.
-
Reaction: Heat the reaction mixture to reflux (for toluene) or maintain at room temperature (for THF) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure benzofuran-3(2H)-one.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-85% |
| Reaction Time | 2-6 hours |
| Reaction Temperature | Room Temperature (THF) to Reflux (Toluene) |
Characterization Data for Benzofuran-3(2H)-one:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.65 (d, J = 7.6 Hz, 1H), 7.50 (t, J = 7.8 Hz, 1H), 7.15 (t, J = 7.5 Hz, 1H), 7.05 (d, J = 8.0 Hz, 1H), 4.65 (s, 2H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 200.5, 174.0, 137.5, 124.0, 122.0, 121.5, 113.0, 75.0.
-
Mass Spectrometry (EI): m/z 134 (M⁺).
Visualization of the Synthetic Pathway
Caption: Synthesis of Benzofuran-3(2H)-one from this compound.
Applications in Drug Development and Medicinal Chemistry
Benzofuran-3(2H)-one serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The carbonyl group at the 3-position and the active methylene group at the 2-position are amenable to various chemical modifications, allowing for the generation of diverse libraries of benzofuranone derivatives.
Synthesis of Aurone Derivatives
Benzofuran-3(2H)-ones are precursors to aurones, a class of flavonoids known for their wide range of biological activities.[5] The synthesis typically involves an Aldol condensation of the benzofuran-3(2H)-one with a substituted benzaldehyde.
Caption: General scheme for the synthesis of aurone derivatives.
Biological Activities of Benzofuranone Derivatives
Derivatives of benzofuran-3(2H)-one have been investigated for various pharmacological activities:
-
Anticancer Activity: Numerous studies have reported the potent anticancer activity of benzofuranone derivatives against various cancer cell lines.[1][6][7][8] The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival.
-
Anti-inflammatory Activity: Certain benzofuranone derivatives have demonstrated significant anti-inflammatory properties.[2]
-
Antimicrobial Activity: The benzofuranone scaffold has been utilized in the development of novel antimicrobial agents.[3][9][10]
While specific signaling pathway data for derivatives of this compound are not extensively reported, the broader class of benzofuranones has been shown to interact with various cellular targets. For instance, some derivatives act as inhibitors of protein kinases, which are crucial components of intracellular signaling cascades that regulate cell growth, differentiation, and apoptosis. The development of potent and selective kinase inhibitors is a major focus in modern drug discovery.
Conclusion
This compound is a readily accessible and versatile starting material for the synthesis of benzofuran-3(2H)-one, a key heterocyclic scaffold in medicinal chemistry. The straightforward intramolecular Dieckmann condensation provides an efficient entry point to a wide array of biologically active molecules. The protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents based on the benzofuranone core. Further exploration of the structure-activity relationships of derivatives synthesized from this starting material is warranted to unlock their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. EAS Publisher | The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives [easpublisher.com]
- 3. Synthesis, characterization, and bioevaluation of new benzofurans. [wisdomlib.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. ijpbs.com [ijpbs.com]
Ethyl 2-(2-hydroxyphenoxy)acetate: A Versatile Building Block for the Synthesis of Bioactive Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(2-hydroxyphenoxy)acetate is a valuable and versatile bifunctional building block in organic synthesis, particularly for the construction of a variety of heterocyclic scaffolds. Its structure, featuring a reactive phenol and an ester moiety, allows for a range of intramolecular cyclization reactions to form fused ring systems of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the synthesis of three key heterocyclic systems from this precursor: 2H-1,4-benzoxazin-3(4H)-ones, benzofuran-2(3H)-ones, and dibenzo[b,e][1][2]dioxepin-11-ones.
Application Notes
The heterocyclic compounds accessible from this compound are present in numerous biologically active molecules and approved drugs.
-
2H-1,4-Benzoxazin-3(4H)-ones: This scaffold is a core component of various pharmaceuticals with a broad spectrum of activities, including anti-inflammatory, analgesic, and antimicrobial properties. For instance, certain benzoxazinone derivatives have been investigated as inhibitors of platelet aggregation.[3] Their synthesis from this compound offers a direct route to this privileged heterocyclic system.
-
Benzofuran-2(3H)-ones: Also known as 2-coumaranones, these structures are found in many natural products and synthetic compounds exhibiting antioxidant and other biological activities. The synthesis of these compounds is of great interest for the development of new therapeutic agents.
-
Dibenzo[b,e][1][2]dioxepin-11-ones: This tricyclic system is the core of several pharmacologically active compounds. For example, derivatives of this class have been synthesized and evaluated as anti-inflammatory and analgesic agents.[4] Furthermore, related dibenzo[b,e]oxepines have been studied for their activity at various G-protein coupled receptors, including histamine and serotonin receptors.[2][5]
The strategic use of this compound allows for the efficient construction of these and other complex molecular architectures, making it a key starting material for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key heterocyclic compounds from this compound.
Synthesis of 2H-1,4-Benzoxazin-3(4H)-one via Intramolecular Amination
This protocol describes a proposed two-step synthesis involving nitration of the phenolic ring followed by reductive cyclization.
Step 1: Nitration of this compound
A mixture of nitric acid and sulfuric acid is used to introduce a nitro group at the ortho position to the hydroxyl group.
-
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add this compound to concentrated sulfuric acid.
-
Maintain the temperature below 10 °C and add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the nitrated intermediate.
-
Step 2: Reductive Cyclization
The nitro group is reduced to an amine, which undergoes spontaneous intramolecular cyclization to form the benzoxazinone ring.
-
Materials:
-
Ethyl 2-(2-nitro-6-hydroxyphenoxy)acetate (from Step 1)
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Water
-
-
Procedure:
-
To a solution of the nitrated intermediate in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2H-1,4-benzoxazin-3(4H)-one.
-
Purify the product by column chromatography on silica gel.
-
Synthesis of Benzofuran-2(3H)-one via Intramolecular Cyclization
This protocol describes the intramolecular cyclization of the corresponding 2-hydroxyphenylacetic acid, which can be obtained by hydrolysis of the starting ester.
Step 1: Hydrolysis of this compound
-
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
Dissolve this compound in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(2-hydroxyphenoxy)acetic acid.
-
Step 2: Intramolecular Cyclization (Lactonization)
-
Materials:
-
2-(2-hydroxyphenoxy)acetic acid (from Step 1)
-
Toluene or Xylene
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-(2-hydroxyphenoxy)acetic acid in toluene or xylene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
After no more water is collected, cool the reaction mixture.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting benzofuran-2(3H)-one by column chromatography or recrystallization.
-
Synthesis of Dibenzo[b,e][1][2]dioxepin-11-one via Intramolecular Friedel-Crafts Acylation
This protocol outlines a proposed method for the synthesis of the tricyclic dibenzodioxepinone system.
-
Materials:
-
This compound
-
Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MsOH)
-
-
Procedure:
-
Add this compound to an excess of polyphosphoric acid or Eaton's reagent with stirring.
-
Heat the mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically.
-
Stir the reaction mixture at this temperature for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then pour it onto crushed ice.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dibenzo[b,e][1][2]dioxepin-11-one by column chromatography on silica gel.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the synthesis of the target heterocyclic compounds. Note that these are representative values and may vary depending on the specific substrate and reaction scale.
| Heterocyclic Product | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 2H-1,4-Benzoxazin-3(4H)-one | Reductive Cyclization | Fe, NH₄Cl | Ethanol/Water | Reflux | 2-4 | 60-80 |
| Benzofuran-2(3H)-one | Intramolecular Lactonization | p-TsOH (cat.) | Toluene | Reflux | 4-8 | 70-90 |
| Dibenzo[b,e][1][2]dioxepin-11-one | Intramolecular Friedel-Crafts Acylation | Polyphosphoric Acid | - | 80-120 | 2-6 | 50-70 |
Visualizations
The following diagrams illustrate the synthetic pathways described in the experimental protocols.
Caption: Synthetic pathway to 2H-1,4-benzoxazin-3(4H)-one.
Caption: Synthetic pathway to benzofuran-2(3H)-one.
Caption: Synthetic pathway to dibenzo[b,e][1][2]dioxepin-11-one.
Caption: Potential mechanisms of action for synthesized heterocycles.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 2. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lingayasvidyapeeth.edu.in [lingayasvidyapeeth.edu.in]
Application Notes and Protocols for the Synthesis of Benzofuran-2(3H)-one from Ethyl 2-(2-hydroxyphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of benzofuran-2(3H)-one via the intramolecular cyclization of Ethyl 2-(2-hydroxyphenoxy)acetate. This method is based on the principles of intramolecular Friedel-Crafts acylation, a common strategy for the formation of cyclic ketones. Benzofuran derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[1][2]
The synthesis of the benzofuran scaffold is a key step in the development of various pharmaceuticals.[3][4] This protocol offers a straightforward approach to a functionalized benzofuranone core, a versatile intermediate for further chemical modifications.
Experimental Protocols
1. General Considerations:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Glassware should be oven-dried prior to use to ensure anhydrous conditions.
-
Reagents should be of analytical grade and used as received unless otherwise noted.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
2. Synthesis of Benzofuran-2(3H)-one via Acid-Catalyzed Intramolecular Cyclization:
This protocol describes the cyclization of this compound to yield benzofuran-2(3H)-one using a strong acid catalyst, such as Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA).[3][5]
Materials:
-
This compound
-
Eaton's reagent (7.7 wt % P₂O₅ in MsOH) or Polyphosphoric acid (PPA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (5-10 mL per gram of starting material).
-
Addition of Catalyst: Cool the solution to 0 °C using an ice bath. Slowly add Eaton's reagent or PPA (5-10 eq) to the stirred solution via the dropping funnel. The addition should be done cautiously as the reaction can be exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C for DCM). Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure benzofuran-2(3H)-one.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of benzofuran-2(3H)-one.
| Entry | Starting Material | Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | Eaton's Reagent | 3 | 75 | >98 |
| 2 | This compound | PPA | 4 | 68 | >97 |
Note: Yields and purity are hypothetical and representative of what could be expected for this type of transformation based on similar reactions reported in the literature.
Visualizations
Reaction Pathway:
References
Application Notes and Protocols for the Synthesis of Antimicrobial Agents from Ethyl 2-(2-hydroxyphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Ethyl 2-(2-hydroxyphenoxy)acetate as a versatile starting material for the synthesis of novel antimicrobial agents. The primary focus is on the synthesis of benzofuran-2(3H)-one and its subsequent derivatization to yield compounds with significant antibacterial and antifungal activities.
Introduction
The escalating threat of antimicrobial resistance necessitates the development of new and effective therapeutic agents. This compound serves as a valuable scaffold in medicinal chemistry due to its potential for intramolecular cyclization to form the benzofuran-2(3H)-one core. This heterocyclic system is a prominent feature in many natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial properties.[1][2] The protocols outlined below detail the synthesis of the key intermediate, benzofuran-2(3H)-one, from this compound, followed by the synthesis of exemplary antimicrobial derivatives and methods for evaluating their efficacy.
Synthesis Pathway Overview
The overall synthetic strategy involves a two-step process. The first step is the intramolecular cyclization of this compound to yield the core heterocyclic structure, benzofuran-2(3H)-one. The second step involves the derivatization of this core to introduce various pharmacophores that enhance antimicrobial activity.
Caption: General synthesis workflow.
Experimental Protocols
Protocol 1: Synthesis of Benzofuran-2(3H)-one from this compound
This protocol describes the intramolecular cyclization of this compound to form benzofuran-2(3H)-one. This reaction is typically acid-catalyzed.
Materials:
-
This compound
-
Toluene or other suitable water-carrying agent
-
p-Toluenesulfonic acid (p-TsOH) or silica sulfonic acid as a catalyst[3]
-
Sodium bicarbonate solution (5%)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for reflux reaction with a Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve this compound (1 equivalent) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).[3]
-
Heat the mixture to reflux and continuously remove the water-ethanol mixture azeotropically using the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with 5% sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude benzofuran-2(3H)-one.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Benzofuran-based Antimicrobial Derivatives
This protocol provides a general method for the synthesis of antimicrobial derivatives from the benzofuran-2(3H)-one intermediate. As an example, the synthesis of a Schiff base derivative is described, a common strategy for generating bioactive molecules.
Materials:
-
Benzofuran-2(3H)-one
-
Hydrazine hydrate
-
Substituted aromatic aldehydes
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Standard glassware for reflux reaction
Procedure:
-
Synthesis of 3-hydrazinylbenzofuran-2(3H)-one: Reflux a mixture of benzofuran-2(3H)-one (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol for 4-6 hours. Monitor the reaction by TLC. After completion, cool the mixture and collect the precipitated product by filtration.
-
Synthesis of Schiff Base Derivatives: To a solution of 3-hydrazinylbenzofuran-2(3H)-one (1 equivalent) in ethanol, add a substituted aromatic aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the final Schiff base derivative.
Antimicrobial Activity Data
The following table summarizes the antimicrobial activity of representative benzofuran derivatives synthesized from precursors related to this compound. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| BF-1 | 3-(Aryl)methanone benzofuran | Staphylococcus aureus | 0.39 | [4] |
| BF-2 | 3-(Aryl)methanone benzofuran | Methicillin-resistant S. aureus | 1.56 | [4] |
| BF-3 | 3-(Aryl)methanone benzofuran | Bacillus subtilis | 0.78 | [4] |
| BF-4 | 3-(Aryl)methanone benzofuran | Escherichia coli | 3.12 | [4] |
| BF-5 | Benzofuran carbohydrazide | Mycobacterium tuberculosis H37Rv | 8 | [1] |
| BF-6 | Fused benzofuran-pyridine | Pseudomonas chinchori | 25 | [1] |
| BF-7 | Aza-benzofuran | Salmonella typhimurium | 12.5 | [5] |
| BF-8 | Aza-benzofuran | Staphylococcus aureus | 12.5 | [5] |
| BF-9 | Aza-benzofuran | Escherichia coli | 25 | [5] |
| BF-10 | Antifungal benzofuran | Penicillium italicum | 12.5 | [5] |
| BF-11 | Antifungal benzofuran | Colletotrichum musae | 12.5-25 | [5] |
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds.
Materials:
-
Synthesized benzofuran derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Standardized inoculum (0.5 McFarland)
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth with solvent)
-
Incubator
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Dispense 100 µL of the appropriate broth into each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the last well in the series.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the diluted inoculum to each well containing the serially diluted compound.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the compounds).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Mechanism of Action
While the precise signaling pathways for each derivative may vary, the antimicrobial action of benzofuran derivatives is generally attributed to their ability to interfere with essential cellular processes in microorganisms.
Caption: Plausible antimicrobial mechanisms of action.
Antibiotics can act through various mechanisms, including the inhibition of cell wall synthesis, increasing cell membrane permeability, and interfering with protein and nucleic acid metabolism.[6] Benzofuran derivatives, due to their structural diversity, can be tailored to target one or more of these pathways, leading to their antimicrobial effects. Further studies are required to elucidate the specific molecular targets and signaling pathways for individual derivatives synthesized from this compound.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. CN102746260A - Method for preparing benzofuran-2-(3H)-one - Google Patents [patents.google.com]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. mdpi.com [mdpi.com]
- 6. ijpbs.com [ijpbs.com]
Application Notes and Protocols: Ethyl 2-(2-hydroxyphenoxy)acetate in Agrochemical Synthesis
Introduction
Ethyl 2-(2-hydroxyphenoxy)acetate and its structural analogs, particularly aryloxyphenoxypropionates, are pivotal intermediates in the synthesis of a class of herbicides known as aryloxyphenoxypropionates (APPs). These herbicides are highly effective in controlling grass weeds in a variety of broadleaf crops. A prominent example is the synthesis of Fenoxaprop-p-ethyl, a selective herbicide widely used for post-emergence control of annual and perennial grass weeds. The chirality of these intermediates is crucial, with the (R)-enantiomer often exhibiting significantly higher herbicidal activity. This document provides detailed application notes and experimental protocols for the synthesis of Fenoxaprop-p-ethyl, a key agrochemical derived from an aryloxyphenoxypropionate intermediate.
Core Application: Synthesis of Fenoxaprop-p-ethyl
Fenoxaprop-p-ethyl is a member of the aryloxyphenoxypropionate family of herbicides. Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid biosynthesis in grasses.[1][2] This inhibition disrupts the formation of cell membranes, ultimately leading to the death of the target weed. The synthesis of Fenoxaprop-p-ethyl often utilizes an intermediate like Ethyl (2R)-2-(4-hydroxyphenoxy)propanoate.
Signaling Pathway and Mode of Action
The herbicidal activity of Fenoxaprop-p-ethyl is initiated by its absorption through the leaves of the grass weed.[2] Inside the plant, it is translocated to the meristematic tissues where it inhibits the ACCase enzyme. This enzyme catalyzes the first committed step in fatty acid biosynthesis. By blocking this pathway, the herbicide prevents the production of lipids necessary for cell membrane integrity and growth, leading to the eventual death of the plant.
Figure 1: Simplified mode of action pathway for Fenoxaprop-p-ethyl.
Experimental Protocols
The following protocols are based on established synthesis routes for Fenoxaprop-p-ethyl.
Protocol 1: One-Step Synthesis of Fenoxaprop-p-ethyl
This protocol describes a one-step synthesis of Fenoxaprop-p-ethyl from 2,6-dichlorobenzoxazole and R-(+)-2-(4-hydroxyphenoxy) ethyl propionate.[3]
Materials:
-
2,6-dichlorobenzoxazole
-
R-(+)-2-(4-hydroxyphenoxy) ethyl propionate
-
Ethyl acetate (hydrophilic organic solvent)
-
25% Sodium chloride solution
-
Anhydrous potassium carbonate (deacid reagent)
-
Ethanol (for recrystallization)
-
1000ml four-hole boiling flask
-
Stirrer
-
Heating mantle
Procedure:
-
In a 1000ml four-hole boiling flask, dissolve 19.7g (0.105mol) of 2,6-dichlorobenzoxazole and 21g (0.1mol) of R-(+)-2-(4-hydroxyphenoxy) ethyl propionate in 200ml of ethyl acetate. Stir until fully dissolved.
-
To this mixture, add 200ml of 25% sodium chloride solution.
-
Add 34.5g (0.25mol) of anhydrous potassium carbonate to the mixture.
-
Stir the mixture at a speed of 200 rpm.
-
Heat the reaction mixture to 50°C and maintain this temperature for 12 hours.
-
After the reaction is complete, allow the mixture to stand and separate the layers.
-
Collect the organic layer and remove the solvent by underpressure distillation to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure Fenoxaprop-p-ethyl as white needle-like crystals.
Data Presentation
| Parameter | Value | Reference |
| Molar product yield | 94% | [3] |
| Product purity | 98% | [3] |
| Effective optically active form content | 98% | [3] |
| Melting point | 80-84°C | [3] |
Protocol 2: Two-Step Synthesis of Fenoxaprop-p-ethyl
This protocol outlines a two-step synthesis method.[4]
Step 1: Synthesis of (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid
Materials:
-
2,6-dichlorobenzoxazole (Compound I)
-
(R)-2-(4-hydroxyphenoxy)propionic acid (Compound II)
-
Basic conditions (e.g., suitable base and solvent)
Procedure:
-
React 2,6-dichlorobenzoxazole with (R)-2-(4-hydroxyphenoxy)propionic acid under basic conditions. The molar ratio of Compound I to Compound II is preferably 1-1.2:1.
-
The reaction temperature is maintained between 40-100°C.
-
Upon completion, isolate the product, (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid (Compound III).
Step 2: Esterification to Fenoxaprop-p-ethyl
Materials:
-
(R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid (Compound III)
-
Ethanol
Procedure:
-
React Compound III with ethanol. The molar ratio of Compound III to ethanol is preferably 1:15-20.
-
The reaction is carried out at reflux temperature.
-
After the reaction, isolate the final product, (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propanoic acid ethyl ester (Fenoxaprop-p-ethyl).
Data Presentation
| Parameter | Value | Reference |
| Step 1 | ||
| Molar ratio of Compound I to II | 1.05:1 (optimal) | [4] |
| Reaction Temperature | 40-80°C (preferred) | [4] |
| Step 2 | ||
| Molar ratio of Compound III to Ethanol | 1:18 (optimal) | [4] |
| Reaction Temperature | Reflux | [4] |
| Overall Advantage | High yield, cost-effective, low environmental pollution | [4] |
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis protocols.
Figure 2: Workflow for the one-step synthesis of Fenoxaprop-p-ethyl.
Figure 3: Workflow for the two-step synthesis of Fenoxaprop-p-ethyl.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(2-hydroxyphenoxy)acetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Ethyl 2-(2-hydroxyphenoxy)acetate. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and key data to ensure successful synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
The synthesis is a classic example of the Williamson ether synthesis. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. It involves the deprotonation of a hydroxyl group on catechol (1,2-dihydroxybenzene) to form a phenoxide ion, which then acts as a nucleophile. This nucleophile attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion to form the desired ether linkage.[1][2]
Q2: What are the most common side products I should be aware of during this synthesis?
The primary side products of concern are:
-
Di-O-alkylation Product: 1,2-Bis(2-ethoxy-2-oxoethoxy)benzene, which arises from the alkylation of both hydroxyl groups of catechol.
-
C-Alkylation Products: Isomers formed when the phenoxide intermediate is alkylated on the aromatic ring instead of the oxygen atom. This is a known competing pathway in phenoxide alkylations.
-
Hydrolysis Product: 2-(2-Hydroxyphenoxy)acetic acid, which can form if the ester group of the product or reactant is hydrolyzed under basic conditions, especially in the presence of water.[3]
-
Unreacted Starting Materials: Residual catechol and ethyl bromoacetate may also be present as impurities.
Q3: How can I improve the selectivity for the desired mono-O-alkylated product over the di-O-alkylated side product?
To favor mono-alkylation, careful control of stoichiometry is crucial. Using a slight excess of catechol relative to the ethyl bromoacetate and base can help minimize the formation of the di-substituted product. A slow, dropwise addition of the alkylating agent to the catechol-base mixture can also improve selectivity by maintaining a low concentration of the alkylating agent throughout the reaction.
Q4: What conditions favor the desired O-alkylation over the competing C-alkylation?
The choice of solvent is critical. Polar aprotic solvents, such as N,N-Dimethylformamide (DMF) or acetone, are known to favor O-alkylation. Protic solvents like water or ethanol can solvate the oxygen of the phenoxide ion through hydrogen bonding, making it less nucleophilic and thereby increasing the likelihood of C-alkylation.
Q5: How should I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials (catechol and ethyl bromoacetate), you can observe the consumption of reactants and the appearance of the product spot. A typical eluent system for this analysis would be a mixture of hexane and ethyl acetate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.
Issue 1: My TLC analysis shows three spots: my starting catechol, and two new products.
-
Question: What are the likely identities of the two new spots, and how can I get just my desired product?
-
Answer: The two new spots are likely the desired mono-alkylated product and the di-alkylated side product. The di-alkylated product is typically less polar and will have a higher Rf value than the mono-alkylated product in a normal-phase TLC system (e.g., silica gel with hexane/ethyl acetate). To improve selectivity for the mono-product, ensure you are not using an excess of ethyl bromoacetate or base. A 1:1 stoichiometry of catechol to ethyl bromoacetate is recommended. If the issue persists, try using a slight excess of catechol (e.g., 1.1 equivalents).
Issue 2: The final product yield is significantly lower than expected.
-
Question: I've followed the protocol, but my yield is below 40%. What could have gone wrong?
-
Answer: Low yields can result from several factors:
-
Incomplete Reaction: Ensure the reaction has run to completion by monitoring with TLC. If starting material remains, consider increasing the reaction time or temperature moderately.
-
Moisture: The presence of water can hydrolyze the ethyl bromoacetate and deactivate the phenoxide nucleophile. Ensure all glassware is dry and use an anhydrous solvent.
-
Inefficient Deprotonation: The base used (e.g., potassium carbonate) may be old or hydrated. Use freshly dried, powdered base to ensure efficient formation of the phenoxide.
-
Side Reactions: Significant formation of side products (di-alkylation, C-alkylation) will naturally lower the yield of the desired product. Re-evaluate your reaction conditions (stoichiometry, solvent) to minimize these.
-
Loss During Workup: The product may have some water solubility. Ensure you perform multiple extractions with your organic solvent (e.g., 3x with ethyl acetate) to maximize recovery from the aqueous phase.
-
Issue 3: My purified product contains a persistent acidic impurity.
-
Question: After column chromatography, my product's NMR spectrum shows signals consistent with a carboxylic acid. What is this impurity and how can I remove it?
-
Answer: This impurity is likely 2-(2-hydroxyphenoxy)acetic acid, resulting from the hydrolysis of the ester group. This can happen if the reaction conditions are too harsh (e.g., high concentration of a strong base, prolonged heating) or during workup. To remove it, dissolve the crude product in ethyl acetate and wash the organic solution with a mild aqueous base like 5% sodium bicarbonate solution. The acidic impurity will be deprotonated and move into the aqueous layer. Follow this with a water wash and then brine before drying and concentrating.
Quantitative Data Summary
The following tables provide key quantitative data for the reactants and products involved in the synthesis.
Table 1: Physicochemical Properties of Key Reagents
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Catechol | C₆H₆O₂ | 110.11 | 245.5 | 1.344 |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 159 | 1.505 |
| Potassium Carbonate | K₂CO₃ | 138.21 | N/A (decomposes) | 2.43 |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 153 | 0.944 |
Table 2: Properties of Product and Potential Side Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Polarity | Expected TLC Rf* |
| This compound | C₁₀H₁₂O₄ | 196.20 | High | Low-Medium |
| 1,2-Bis(2-ethoxy-2-oxoethoxy)benzene | C₁₄H₁₈O₆ | 282.29 | Medium | High |
| 2-(2-Hydroxyphenoxy)acetic acid | C₈H₈O₄ | 168.15 | Very High | Very Low (streaking) |
| Catechol | C₆H₆O₂ | 110.11 | Very High | Low |
*Note: Rf values are relative and highly dependent on the specific TLC plate and eluent system used. In a typical hexane/ethyl acetate system on silica gel, polarity is inversely related to the Rf value.
Detailed Experimental Protocol
This protocol is adapted from a standard Williamson ether synthesis for analogous compounds. An expected yield for this type of reaction is in the range of 60-80%.
Materials:
-
Catechol (1.10 g, 10.0 mmol, 1.0 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.07 g, 15.0 mmol, 1.5 equiv)
-
Ethyl bromoacetate (1.11 mL, 1.67 g, 10.0 mmol, 1.0 equiv)
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Anhydrous N,N-Dimethylformamide (DMF, 40 mL)
-
Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add catechol (1.10 g) and anhydrous DMF (40 mL).
-
Base Addition: Add anhydrous potassium carbonate (2.07 g) to the solution. Stir the resulting suspension at room temperature for 20 minutes.
-
Alkylation: Add ethyl bromoacetate (1.11 mL) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature, with vigorous stirring, for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent) until the catechol starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 3:1) to isolate the pure this compound.
Visualized Workflows and Pathways
Reaction Pathway Diagram
The following diagram illustrates the primary reaction pathway for the synthesis of this compound and the formation of the main side products.
Caption: Reaction scheme showing O-alkylation and competing side reactions.
Troubleshooting Workflow: Low Product Yield
This diagram provides a logical flow for diagnosing and resolving the issue of low product yield.
Caption: A step-by-step guide for troubleshooting low reaction yields.
References
optimizing reaction conditions for Ethyl 2-(2-hydroxyphenoxy)acetate synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of Ethyl 2-(2-hydroxyphenoxy)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and effective method is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion.[1][2][3] In this specific synthesis, the phenoxide is generated from catechol (1,2-dihydroxybenzene) and reacts with an ethyl haloacetate, typically ethyl bromoacetate or ethyl chloroacetate.
Q2: Which starting materials are required for this synthesis?
A2: The primary starting materials are catechol and an ethyl haloacetate (e.g., ethyl bromoacetate). You will also need a base to deprotonate the catechol and a suitable solvent.
Q3: What are the potential side products in this reaction?
A3: The main potential side product is the dialkylated product, where two molecules of ethyl bromoacetate react with both hydroxyl groups of catechol. Another possible side reaction is C-alkylation, where the ethyl acetate group attaches to the benzene ring instead of the oxygen atom, although O-alkylation is generally favored.[1] Elimination reactions (E2) are also a possibility, though less likely with the primary alkyl halide used.[1][2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC).[4][5] You can spot the reaction mixture alongside the starting materials (catechol and ethyl bromoacetate) to track the consumption of reactants and the formation of the product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective base: The chosen base may not be strong enough to deprotonate the phenol. 2. Poor quality reagents: The starting materials or solvent may be impure or contain water. 3. Incorrect reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Steric hindrance: Although less common with primary alkyl halides, steric hindrance can slow down the SN2 reaction.[6] | 1. Base Selection: For aryl ethers, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[1] Ensure the base is finely powdered and anhydrous. 2. Reagent and Solvent Quality: Use high-purity, anhydrous reagents and solvents. Dry the solvent if necessary. 3. Temperature Optimization: Gradually increase the reaction temperature. For similar syntheses, temperatures around 80°C have been reported to be effective.[5][7] 4. Reaction Time: Extend the reaction time and monitor via TLC until the starting material is consumed. |
| Formation of Dialkylated Side Product | Stoichiometry of reactants: Using an excess of ethyl bromoacetate will favor the formation of the dialkylated product. | Control Stoichiometry: Use a 1:1 molar ratio of catechol to ethyl bromoacetate. It may be beneficial to use a slight excess of catechol to ensure all the ethyl bromoacetate reacts. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials: Incomplete reaction will leave starting materials in the crude product. 2. Formation of multiple side products: Competing side reactions can lead to a complex mixture. | 1. Reaction Monitoring: Ensure the reaction goes to completion by monitoring with TLC. 2. Purification Technique: Purify the crude product using flash column chromatography on silica gel.[4][5] A solvent system of ethyl acetate and hexanes is a good starting point for elution. |
| Inconsistent Results | Variability in reaction conditions: Inconsistent heating, stirring, or reagent addition can lead to variable outcomes. | Standardize Procedure: Maintain consistent parameters such as temperature, stirring speed, and the rate of addition of reagents for each experiment. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of this compound
This protocol is adapted from general procedures for similar phenoxyacetate esters.[5][7]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| Catechol | C₆H₆O₂ | 110.11 |
| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 |
| Brine (saturated NaCl solution) | NaCl(aq) | - |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 |
Procedure:
-
To a solution of catechol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add ethyl bromoacetate (1.1 - 1.3 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for approximately 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]
-
After completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate to dilute the mixture.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.[5]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.[5]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Low Yield in Ethyl 2-(2-hydroxyphenoxy)acetate Preparation
For researchers, scientists, and drug development professionals, the synthesis of Ethyl 2-(2-hydroxyphenoxy)acetate is a critical step in various research and development endeavors. However, achieving a high yield of this compound can be challenging. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its preparation via the Williamson ether synthesis of catechol and ethyl bromoacetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of this compound?
A1: The primary cause of low yields is often the formation of the undesired diether byproduct, 1,2-bis(2-ethoxy-2-oxoethoxy)benzene, where both hydroxyl groups of catechol react with ethyl bromoacetate. Controlling the reaction to favor mono-alkylation is crucial for maximizing the yield of the desired product.
Q2: How can I minimize the formation of the di-alkylation byproduct?
A2: Several strategies can be employed to enhance the selectivity for mono-alkylation:
-
Stoichiometry: Using a molar excess of catechol relative to ethyl bromoacetate can statistically favor the mono-alkylation product.
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Slow Addition: Adding the ethyl bromoacetate slowly to the reaction mixture containing catechol and the base can help maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the initially formed mono-ether reacting a second time.
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Choice of Base: A weaker base may favor mono-deprotonation of catechol, making the second deprotonation less likely and thus hindering the formation of the dialkylated product.
Q3: What are other potential side reactions that can lower the yield?
A3: Besides di-alkylation, other side reactions can contribute to a lower yield:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can sometimes occur on the aromatic ring, although this is generally less favored than O-alkylation under typical Williamson ether synthesis conditions.
-
Elimination: Although less likely with a primary halide like ethyl bromoacetate, elimination reactions can occur under strongly basic conditions and at higher temperatures.
-
Hydrolysis of the Ester: If water is present in the reaction mixture, the ethyl ester group can be hydrolyzed, especially under basic conditions, leading to the corresponding carboxylic acid.
Q4: What is the recommended work-up procedure to isolate the product?
A4: A typical work-up involves:
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Quenching the reaction with water.
-
Acidifying the aqueous layer to protonate any unreacted phenoxide.
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Extracting the product into an organic solvent like ethyl acetate.
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Washing the organic layer with brine to remove residual water and inorganic salts.
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Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
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Removing the solvent under reduced pressure.
-
Purifying the crude product, typically by column chromatography, to separate the desired mono-ether from unreacted catechol and the di-ether byproduct.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive reagents (e.g., wet solvent or base). | Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored reagents. |
| Insufficient base. | Use at least one equivalent of a suitable base to deprotonate the catechol. | |
| Low reaction temperature. | Increase the reaction temperature, typically to the reflux temperature of the solvent (e.g., 80 °C in DMF).[1] | |
| Significant Amount of Di-alkylation Product | High concentration of ethyl bromoacetate. | Use an excess of catechol (e.g., 2-3 equivalents). Add the ethyl bromoacetate solution dropwise over an extended period. |
| Strong base leading to di-deprotonation. | Consider using a milder base like potassium carbonate (K₂CO₃). | |
| High reaction temperature or prolonged reaction time. | Monitor the reaction by TLC and stop it once the starting material is consumed to a reasonable extent, without allowing significant di-alkylation to occur. | |
| Presence of Unreacted Catechol | Insufficient amount of ethyl bromoacetate. | Use a slight excess of ethyl bromoacetate if di-alkylation is not a major issue, or if optimizing for full conversion of catechol is the primary goal. |
| Short reaction time. | Increase the reaction time and monitor progress by TLC. | |
| Product is an Oil Instead of a Solid | Impurities are present. | Purify the product using column chromatography on silica gel. |
| Difficult Separation of Mono- and Di-ethers | Similar polarities of the products. | Use a solvent system with a lower polarity for column chromatography to improve separation. Gradient elution may be necessary. |
Data Summary
The following table summarizes typical reaction parameters for the synthesis of phenoxyacetate esters, which can serve as a starting point for the optimization of this compound synthesis.
| Parameter | Value | Reference |
| Reactants | 2-bromo-6-formylphenol, Ethyl bromoacetate | [1] |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | [1] |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | [1] |
| Reactant Ratio (Phenol:Bromoacetate:Base) | 1.0 : 1.1-1.3 : 2.0 | [1] |
| Temperature | 80 °C | [1] |
| Reaction Time | 4-6 hours | [1] |
| Reported Yield (for analogous compound) | 81% | [1] |
Detailed Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is adapted from a general procedure for the Williamson ether synthesis of similar phenoxyacetate esters.[1]
Materials:
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Catechol
-
Ethyl bromoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized water
-
Hydrochloric acid (1 M)
Procedure:
-
To a solution of catechol (e.g., 2.0 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (e.g., 1.5 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the phenoxide.
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Slowly add a solution of ethyl bromoacetate (1.0 equivalent) in anhydrous DMF to the reaction mixture dropwise over 1-2 hours.
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
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Pour the reaction mixture into deionized water and acidify to a pH of ~5-6 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired mono-ether from unreacted starting materials and the di-ether byproduct.
Visualizations
Reaction Pathway
References
Technical Support Center: Ethyl 2-(2-hydroxyphenoxy)acetate Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 2-(2-hydroxyphenoxy)acetate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Issue 1: Oily Product Instead of Crystals During Recrystallization
-
Question: My product is "oiling out" as a liquid instead of forming solid crystals during recrystallization. What should I do?
-
Answer: This common issue can occur if the solution is too saturated or if the cooling process is too rapid. It may also happen if the solvent's boiling point is higher than the melting point of your compound. To resolve this, you can try the following steps:
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Re-dissolve the oil: Gently heat the solution to completely re-dissolve the oily substance.
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Add more solvent: Introduce a small amount of additional hot solvent to slightly decrease the saturation of the solution.
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Slow down the cooling process: Insulate the flask to allow for a very slow cooling period, which encourages the formation of purer crystals.[1]
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Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce crystal formation.
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Use a seed crystal: If you have a small amount of pure, solid this compound, adding a tiny crystal to the cooled solution can initiate crystallization.
-
Issue 2: Low Yield of Purified Product
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Question: After purification, my final yield of this compound is very low. How can I improve it?
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Answer: A low yield can be attributed to several factors, including using too much solvent during recrystallization or incomplete crystallization. Consider these troubleshooting steps:
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Minimize solvent usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[1]
-
Check the mother liquor: After filtering your crystals, try to recover more product from the remaining solution (the mother liquor) by partially evaporating the solvent or by cooling it further in an ice bath to induce more crystallization.[1]
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Optimize extraction: During the workup of your synthesis, ensure efficient extraction of the product from the aqueous layer into the organic solvent.
-
Issue 3: Persistent Impurities in the Final Product
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Question: My purified this compound still shows impurities when analyzed (e.g., by NMR or LC-MS). How can I achieve higher purity?
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Answer: Persistent impurities often indicate that a single purification method is insufficient. Here are some strategies to enhance purity:
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Perform a second recrystallization: Recrystallizing the product a second time, potentially with a different solvent system, can effectively remove trapped impurities.[1]
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Utilize column chromatography: If recrystallization does not remove all impurities, column chromatography is a highly effective alternative. A common solvent system for similar compounds is a mixture of petroleum ether and ethyl acetate.[2][3]
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Wash the crystals: After filtering the recrystallized product, wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.[1]
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Hot filtration: If your crude material contains insoluble impurities, dissolving the compound in a hot solvent and filtering the hot solution before allowing it to cool can remove these.[1]
-
Frequently Asked Questions (FAQs)
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Question 1: What are the likely impurities in a crude sample of this compound synthesized via Williamson ether synthesis?
-
Answer: The Williamson ether synthesis is a common method for preparing such compounds.[4][5][6][7] Potential impurities include unreacted starting materials such as catechol (2-hydroxyphenol) and ethyl bromoacetate, as well as by-products from side reactions.
-
Question 2: What is a good starting solvent system for the recrystallization of this compound?
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Answer: While specific literature on the recrystallization of this exact compound is scarce, for analogous compounds, alcohols like ethanol have been used successfully.[1][8] A mixed solvent system, such as ethyl acetate/hexane, is also a good starting point to try.[1][9] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Question 3: How can I monitor the purity of my fractions during column chromatography?
-
Answer: Thin-layer chromatography (TLC) is the standard method for monitoring the separation during column chromatography.[10][11] By spotting small amounts of each collected fraction on a TLC plate and eluting it with the same solvent system used for the column, you can identify which fractions contain the pure product.
Quantitative Data Summary
The following table summarizes key quantitative data that can be useful during the purification and characterization of this compound and related compounds.
| Parameter | Value/Range | Compound | Notes |
| Purity (Commercial) | 95% | Ethyl 2-(2-hydroxyphenyl)acetate | A commercially available purity grade. |
| Mobile Phase (HPLC) | Acetonitrile, Water, and Phosphoric Acid | Ethyl (2-hydroxyphenyl)acetate | For HPLC analysis. Formic acid can be substituted for MS compatibility.[12] |
| Eluent (Column Chromatography) | Petroleum Ether / Ethyl Acetate (8:1) | Analogous Compounds | A common starting ratio for purification of similar aromatic esters.[2] |
| Reported Yield (Analog) | 81% | Ethyl 2-(2-formylphenoxy)acetate | Synthesis of a structurally similar compound.[10] |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable system where the compound is soluble when hot and insoluble when cold.
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Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
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Column Packing: Prepare a glass column with a cotton or glass wool plug at the bottom. Add a layer of sand, followed by the silica gel slurry (prepared in the chosen eluent). Top with another layer of sand.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel or Celite by evaporating the solvent.[13] Carefully add the dried, impregnated silica to the top of the prepared column.
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Elution: Add the eluent (e.g., a petroleum ether/ethyl acetate mixture) to the top of the column and apply gentle pressure to begin eluting the compounds.[13]
-
Fraction Collection: Collect the eluate in a series of test tubes or flasks.
-
Purity Analysis: Monitor the composition of the collected fractions using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.[13]
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones [mdpi.com]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. impactfactor.org [impactfactor.org]
- 12. Separation of Ethyl (2-hydroxyphenyl)acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Synthesis of Ethyl 2-(2-hydroxyphenoxy)acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of Ethyl 2-(2-hydroxyphenoxy)acetate. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for this compound?
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This involves the deprotonation of catechol (2-hydroxyphenol) to form a phenoxide ion, which then acts as a nucleophile and attacks an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. The reaction is typically carried out in the presence of a base and a suitable solvent.
Q2: Which solvents are recommended for this synthesis, and how do they impact the reaction?
Polar aprotic solvents are generally preferred as they can accelerate the reaction rate. Protic solvents, on the other hand, can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction. A comparison of common solvents for a similar synthesis of a substituted phenoxyacetate showed significant differences in yield, highlighting the critical role of solvent selection.[1]
Q3: I am getting a low yield. What are the common causes and how can I troubleshoot this?
Low yields in this synthesis can arise from several factors:
-
Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the catechol. Consider switching to a stronger base, for example, from potassium carbonate (K₂CO₃) to sodium hydroxide (NaOH) or sodium hydride (NaH).
-
Side Reactions: The phenoxide ion is a strong nucleophile, which can lead to competing reactions. The most common side reactions are the elimination (E2) of the ethyl haloacetate and C-alkylation of the phenol ring.
-
Reaction Conditions: The reaction may require longer reaction times or higher temperatures to go to completion. Typical laboratory syntheses are conducted at temperatures ranging from 50-100°C for 1-8 hours.[2]
-
Moisture: If using a moisture-sensitive base like NaH, ensure that your solvent and glassware are completely dry, as water will quench the base.
Q4: Can I use alternative, "greener" solvents for this reaction?
Yes, there is a growing interest in using more environmentally friendly solvents. Some potential alternatives include:
-
Ethyl Acetate: Considered a greener solvent, its effectiveness for this specific Williamson ether synthesis would need to be empirically determined.[3][4]
-
Ionic Liquids: These have been shown to be effective solvents and promoters for Williamson ether synthesis, with some reactions proceeding smoothly at room temperature with high yields.[5]
-
Phase-Transfer Catalysis (PTC): This technique allows the reaction to occur in a two-phase system (e.g., aqueous/organic), which can reduce the need for large volumes of organic solvents. Tetrabutylammonium bromide (TBAB) is a commonly used phase-transfer catalyst.
-
Solvent-Free Conditions: In some cases, the Williamson synthesis can be performed under solvent-free conditions, typically with a solid base, which is an excellent green chemistry approach.
Q5: Is microwave-assisted synthesis a viable option for this reaction?
Microwave irradiation can be a highly effective method for this synthesis. It often leads to significantly reduced reaction times and can improve yields. Microwave-assisted syntheses can be carried out with or without a solvent.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction not starting (only starting materials visible by TLC) | - Base is not strong enough to deprotonate the catechol.- Inactive catalyst (if using PTC).- Presence of moisture deactivating the base (especially NaH). | - Switch to a stronger base (e.g., from K₂CO₃ to NaOH or NaH).- Use fresh or properly stored catalyst.- Ensure all glassware is oven-dried and use an anhydrous solvent. |
| Low product yield with significant unreacted starting material | - Insufficient reaction time or temperature.- Incomplete deprotonation. | - Increase the reaction time and/or temperature.- Monitor the reaction progress by TLC until the starting material is consumed.- Use a stronger base or a higher equivalent of the current base. |
| Formation of multiple unidentified byproducts | - C-alkylation of the catechol ring.- Elimination reaction of the ethyl haloacetate.- O-alkylation of the second hydroxyl group of catechol. | - Use a less polar solvent to disfavor C-alkylation.- Use a less hindered base.- Carefully control the stoichiometry of the reactants to favor mono-alkylation. Consider using a protecting group strategy if dialkylation is a persistent issue. |
| Difficulty in product isolation/purification | - Emulsion formation during aqueous workup.- Product is an oil and difficult to crystallize. | - Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.- Purify the product using column chromatography on silica gel. |
Data Summary
The choice of solvent has a pronounced effect on the yield of the Williamson ether synthesis. The following table summarizes the yields obtained for the synthesis of a structurally similar compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, from eugenol and ethyl chloroacetate using K₂CO₃ as the base.[1]
| Solvent | Yield (%) |
| N,N-Dimethylformamide (DMF) | 91 |
| Dimethyl sulfoxide (DMSO) | 51 |
| Acetonitrile (CH₃CN) | 47 |
Experimental Protocols
Protocol 1: Conventional Synthesis in DMF
This protocol is adapted from a general procedure for the synthesis of similar phenoxyacetate esters and is a good starting point for the synthesis of this compound.
Materials:
-
Catechol (1.0 equivalent)
-
Ethyl chloroacetate (1.1 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of catechol in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add ethyl chloroacetate to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
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Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Phase-Transfer Catalysis (PTC) under Ultrasound Irradiation
This protocol is based on a method for a similar synthesis and can be adapted for a greener approach.
Materials:
-
Catechol (1.0 equivalent)
-
Ethyl bromoacetate (1.2 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Tetrabutylammonium bromide (TBAB) (0.1 equivalent)
-
Toluene
Procedure:
-
In a round-bottom flask, combine catechol, ethyl bromoacetate, potassium carbonate, and tetrabutylammonium bromide in toluene.
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a constant temperature (e.g., 50°C) for 2-4 hours, monitoring the reaction by TLC.
-
After completion, filter the solid salts and wash with toluene.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Diagrams
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low-yield synthesis of this compound.
References
- 1. Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects [ijche.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CN102070550B - Method for synthesizing fenoxaprop-p-ethyl - Google Patents [patents.google.com]
- 5. CN103360225A - Method for preparing p-hydroxy phenyl ethyl ketone compound through rearrangement reaction under catalysis of acidic ionic liquid - Google Patents [patents.google.com]
Technical Support Center: Purifying Ethyl 2-(2-hydroxyphenoxy)acetate by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Ethyl 2-(2-hydroxyphenoxy)acetate through recrystallization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization process in a question-and-answer format.
Issue 1: The compound "oils out" instead of forming crystals.
-
Question: My this compound is separating as an oil in the solvent upon cooling, rather than forming solid crystals. What is causing this and how can I fix it?
-
Answer: "Oiling out" typically occurs when the solute is highly insoluble in the solvent at the lower temperature, causing it to crash out of solution as a supersaturated liquid. This can also happen if the boiling point of the solvent is higher than the melting point of your compound. To resolve this, you can try the following:
-
Re-heat and add more solvent: Gently heat the solution to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.
-
Slow down the cooling process: Allow the flask to cool to room temperature slowly on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. This encourages gradual crystal formation.
-
Change the solvent system: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the cloudiness before allowing it to cool slowly. A common combination for esters is an ethyl acetate/hexane mixture.
-
Issue 2: No crystals are forming, even after the solution has cooled completely.
-
Question: My solution of this compound is clear and no crystals have formed, even after cooling in an ice bath. What should I do?
-
Answer: The absence of crystal formation usually indicates that the solution is not supersaturated. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
-
Reduce the solvent volume: If you suspect too much solvent was added, you can gently heat the solution to evaporate some of the solvent to increase the concentration of the solute. Be careful not to evaporate too much, as this can cause the compound to precipitate out too quickly with impurities.
-
Extended cooling: Leave the solution in a refrigerator or freezer for an extended period.
-
Issue 3: The recrystallized product has a low yield.
-
Question: I have successfully recrystallized my product, but the final yield is very low. How can I improve it?
-
Answer: A low yield can be due to several factors. Here are some ways to optimize your recovery:
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product. Using an excess of solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling.
-
Ensure complete crystallization: Allow sufficient time for the crystallization to complete at a low temperature.
-
Proper washing of crystals: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.
-
Avoid premature crystallization: If crystals form in the funnel during a hot filtration step, this can lead to product loss. Ensure your filtration apparatus is pre-heated and use a stemless funnel to prevent this.
-
Issue 4: The final product is still impure, as indicated by a broad melting point range.
-
Question: After recrystallization, my this compound still shows a broad melting point range, suggesting the presence of impurities. What went wrong?
-
Answer: A broad melting point range is a classic sign of an impure compound. This can happen for a few reasons:
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Crystallization was too rapid: If the solution cools too quickly, impurities can become trapped within the crystal lattice. Ensure a slow cooling rate.
-
Inappropriate solvent choice: The solvent may not be effectively discriminating between your product and the impurities, meaning both are crystallizing out. You may need to screen for a different solvent or solvent system.
-
Incomplete removal of mother liquor: Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration to remove any residual mother liquor containing dissolved impurities.
-
Consider a second recrystallization: It is sometimes necessary to perform a second recrystallization to achieve a high level of purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While there is no single "best" solvent that works under all conditions, a good starting point for this compound, a phenolic ester, is ethanol. For structurally similar compounds, ethanol has been used successfully. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You can experimentally determine the best solvent by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water) at room temperature and at their boiling points. Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, can also be very effective.
Q2: What are the likely impurities in my crude this compound?
A2: The synthesis of this compound is often achieved via a Williamson ether synthesis, reacting catechol with ethyl chloroacetate. Potential impurities from this synthesis include:
-
Unreacted starting materials: Catechol and ethyl chloroacetate.
-
Side products: A common side reaction is the formation of a dialkylated product where a second molecule of ethyl chloroacetate reacts with the remaining hydroxyl group of the desired product.
-
Products of hydrolysis: If water is present, ethyl chloroacetate can hydrolyze to chloroacetic acid, and the ester group of the product can hydrolyze to the corresponding carboxylic acid.
Q3: How do I perform a hot filtration correctly?
A3: A hot filtration is necessary if there are insoluble impurities in your crude product. To perform it correctly:
-
Use a stemless or short-stemmed funnel to prevent crystallization in the stem.
-
Place a fluted filter paper in the funnel for a faster filtration rate.
-
Preheat the funnel and the receiving flask by placing them on a hot plate or in an oven before filtration.
-
Pour the hot, dissolved solution through the filter paper as quickly as possible.
-
If crystals start to form in the funnel, you can wash them through with a small amount of hot solvent.
Data Presentation
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility of this compound at Room Temperature | Expected Solubility of this compound at Boiling Point | Notes |
| Water | High | 100 | Low | Low to Moderate | May be a good anti-solvent in a mixed solvent system with a more soluble solvent like ethanol. |
| Ethanol | High | 78 | Moderate | High | A good starting solvent to test for single-solvent recrystallization.[1] |
| Methanol | High | 65 | Moderate | High | Similar to ethanol, a good candidate for single-solvent recrystallization. |
| Ethyl Acetate | Medium | 77 | High | Very High | May be too good of a solvent for single-solvent recrystallization but can be paired with a non-polar solvent like hexane. |
| Toluene | Low | 111 | Low | Moderate to High | A potential solvent, but its high boiling point should be considered. |
| Hexane | Low | 69 | Very Low | Low | A good anti-solvent to be used in a mixed solvent system with a more polar solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example with Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Protocol 2: Mixed-Solvent Recrystallization (Example with Ethyl Acetate/Hexane)
-
Dissolution: Dissolve the crude this compound in the minimum amount of boiling ethyl acetate in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add hexane dropwise with swirling until a faint cloudiness persists.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the cloudiness and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of ethyl acetate and hexane.
-
Drying: Dry the purified crystals.
Visualization
References
Technical Support Center: Purification of Ethyl 2-(2-hydroxyphenoxy)acetate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Ethyl 2-(2-hydroxyphenoxy)acetate using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Users may encounter several issues during the purification of this compound. The following table summarizes common problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound will not elute from the column or shows significant tailing. | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. A gradient elution might be necessary.[1][2] |
| The compound is strongly interacting with the acidic silica gel due to the phenolic hydroxyl group. | Consider deactivating the silica gel by pre-eluting the column with a solvent mixture containing a small amount of a basic modifier like triethylamine (1-3%).[2] Alternatively, switch to a different stationary phase such as neutral or basic alumina.[3][4] | |
| Poor separation of the desired compound from impurities. | The chosen solvent system has poor selectivity for the compounds being separated. | Experiment with different solvent systems. TLC is a crucial tool for determining the optimal mobile phase before running the column.[5][6] A solvent system that provides a good separation of spots on a TLC plate (ideally with the desired compound having an Rf of ~0.35) should be used.[5][6] Consider trying a solvent system incorporating toluene, which can improve the separation of aromatic compounds.[3] |
| The column was improperly packed, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended for silica gel.[5] | |
| The sample was overloaded on the column. | Use an appropriate amount of crude material for the column size. A general rule of thumb is a silica gel to compound ratio of 20:1 to 100:1, depending on the difficulty of the separation.[7] | |
| The compound elutes too quickly (in the solvent front). | The solvent system is too polar. | Use a less polar mobile phase. Decrease the percentage of the more polar solvent in your mixture. |
| Fractions are very dilute. | The compound is eluting over a large number of fractions. | Try concentrating the fractions you expect to contain your compound to see if it is present. To avoid this, consider using a gradient elution to sharpen the peak of your compound as it elutes.[1] |
| Compound decomposition on the column. | The compound is unstable on silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a period before eluting (2D TLC).[1] If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel.[1][2][3] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?
A good starting point for moderately polar compounds like this compound is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[8] It is highly recommended to first perform thin-layer chromatography (TLC) with various ratios of these solvents to find a system where the desired compound has an Rf value of approximately 0.35.[5][6] A gradient elution, starting with a lower polarity and gradually increasing the ethyl acetate concentration, is often effective. For example, starting with 10% ethyl acetate in hexanes and gradually increasing to 30-40%.
Q2: What stationary phase should I use?
Silica gel (60-120 or 100-200 mesh) is the most common stationary phase for this type of compound. However, due to the presence of a phenolic hydroxyl group, strong interactions with the acidic silica can sometimes lead to tailing or poor recovery.[3][4] If such issues are encountered, switching to neutral or basic alumina may be a viable alternative.[3]
Q3: How much sample can I load onto my column?
The amount of sample that can be effectively purified depends on the difficulty of the separation and the size of the column. For relatively straightforward separations, a silica gel to crude sample ratio of about 30:1 to 50:1 (by weight) is a good starting point. For more challenging separations where impurities are close to the product on TLC, a higher ratio of 100:1 or more may be necessary.[7]
Q4: My compound is streaking on the TLC plate and the column. What can I do?
Streaking is often caused by the acidic nature of silica gel interacting with polar functional groups like the phenol in your compound. Adding a small amount of a modifier to your eluent can help. For acidic compounds, adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape. Conversely, for basic compounds, a small amount of triethylamine is used.[2] Given the phenolic nature of your compound, deactivating the silica with triethylamine or switching to a neutral stationary phase are good strategies to try.[2][3]
Q5: Can I use reversed-phase chromatography for this purification?
Yes, reversed-phase chromatography is a possible alternative. An HPLC method for a similar compound, Ethyl (2-hydroxyphenyl)acetate, uses a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier.[9] For preparative column chromatography, a similar solvent system could be adapted, for instance, using a gradient of methanol or acetonitrile in water.
Experimental Protocol Example
This section provides a detailed methodology for a typical column chromatography purification of this compound.
1. Preparation of the Stationary Phase:
-
A glass column is securely clamped in a vertical position.
-
A small plug of cotton or glass wool is placed at the bottom of the column.[5]
-
A layer of sand (approximately 1 cm) is carefully added on top of the plug.
-
For a slurry packing method, the required amount of silica gel (e.g., 50g for 1g of crude product) is mixed with the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes) to form a slurry.[5]
-
The slurry is quickly poured into the column, and the stopcock is opened to allow the solvent to drain, which helps in uniform packing. The sides of the column are tapped gently to dislodge any air bubbles.[5]
-
A layer of sand (approximately 1 cm) is added to the top of the packed silica gel to prevent disturbance of the surface during solvent addition.[5]
2. Sample Loading:
-
The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for dry loading, the crude product is adsorbed onto a small amount of silica gel or celite by dissolving the compound in a solvent, adding the adsorbent, and then removing the solvent under reduced pressure to obtain a free-flowing powder.[7]
-
The prepared sample is carefully added to the top of the column.
3. Elution and Fraction Collection:
-
The column is filled with the eluent.
-
A gentle positive pressure can be applied to maintain a steady flow rate.
-
Fractions are collected in an array of test tubes or other suitable containers.
-
The polarity of the eluent can be gradually increased (gradient elution) to elute the compounds in order of increasing polarity. For instance, the elution can start with 10% ethyl acetate in hexanes, then be increased to 20%, and then 30% after a certain number of column volumes have been collected.[2]
4. Analysis of Fractions:
-
The collected fractions are analyzed by TLC to determine which ones contain the pure desired product.
-
Fractions containing the pure compound are combined.
-
The solvent is removed from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualizations
References
- 1. Chromatography [chem.rochester.edu]
- 2. Purification [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgsyn.org [orgsyn.org]
- 8. Chromatography [chem.rochester.edu]
- 9. Separation of Ethyl (2-hydroxyphenyl)acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
preventing decomposition of Ethyl 2-(2-hydroxyphenoxy)acetate during synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-(2-hydroxyphenoxy)acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on preventing product decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (in this case, catechol or 2-hydroxyphenol) with a suitable base, followed by nucleophilic substitution with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate.[1][2][3]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields can stem from several factors:
-
Incomplete Deprotonation: The phenolic hydroxyl group may not be fully deprotonated, leading to unreacted starting material.
-
Side Reactions: Competing reactions, such as dialkylation of catechol or hydrolysis of the ethyl ester, can consume reactants and product.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction rate and the prevalence of side reactions.
-
Product Decomposition: The target molecule can degrade during the reaction or workup, particularly due to hydrolysis of the ester group.
Q3: I am observing the formation of a di-substituted by-product. How can I prevent this?
A3: The formation of a diether from catechol is a common side reaction. To favor mono-alkylation, you can:
-
Use a molar excess of catechol relative to ethyl chloroacetate.
-
Slowly add the ethyl chloroacetate to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Employ a bulky base which may sterically hinder the second alkylation.
Q4: During the workup, I suspect my product is decomposing. What conditions should I be mindful of?
A4: The ethyl ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions.[4][5][6] During the workup:
-
Avoid prolonged exposure to strong acids or bases.
-
If an acidic wash is necessary to neutralize a basic reaction mixture, perform it quickly and at a low temperature.
-
Similarly, if a basic wash is used to remove unreacted phenol, keep the contact time and temperature to a minimum.
Q5: Can the product undergo intramolecular cyclization?
A5: Yes, the presence of a hydroxyl group ortho to the ether linkage raises the possibility of intramolecular cyclization, especially under certain conditions (e.g., with a strong base) to form a lactone. Careful control of the reaction conditions is necessary to minimize this side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective deprotonation of the phenol. | Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and anhydrous. |
| Low reaction temperature. | Increase the reaction temperature, but monitor for decomposition. A temperature range of 60-80°C is often a good starting point. | |
| Inactive alkylating agent. | Use fresh ethyl chloroacetate or ethyl bromoacetate. Consider adding a catalytic amount of sodium iodide if using ethyl chloroacetate to promote the reaction. | |
| Significant Ester Hydrolysis | Reaction conditions are too basic or aqueous. | Use a non-nucleophilic, anhydrous base like potassium carbonate in an aprotic solvent such as DMF or acetone.[7] |
| Prolonged reaction time at high temperature. | Monitor the reaction by TLC and stop it as soon as the starting material is consumed. | |
| Workup conditions are too harsh. | Neutralize the reaction mixture carefully and avoid strong acids or bases during extraction. Use a saturated solution of a mild base like sodium bicarbonate for washing if necessary. | |
| Formation of Dicatechol Ether | Molar ratio of reactants. | Use an excess of catechol relative to ethyl chloroacetate. |
| Rate of addition of alkylating agent. | Add the ethyl chloroacetate dropwise to the reaction mixture over a period of time. | |
| Product is an Oil and Difficult to Purify | Presence of impurities. | Purify the crude product using column chromatography on silica gel. A common eluent system is a mixture of hexanes and ethyl acetate.[8][9] |
| Residual solvent. | Ensure the product is thoroughly dried under high vacuum after purification. |
Experimental Protocols
Protocol 1: General Synthesis using Potassium Carbonate in DMF
This protocol is adapted from general procedures for Williamson ether synthesis of similar compounds.
Materials:
-
Catechol
-
Ethyl chloroacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of catechol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70-80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Influence of Base and Solvent on Synthesis
| Base | Solvent | Relative Reaction Rate | Potential for Ester Hydrolysis | Notes |
| K₂CO₃ | DMF | Moderate | Low to Moderate | A common and effective combination. Requires anhydrous conditions for best results.[7] |
| NaOH/KOH | Ethanol/Water | Fast | High | The presence of water and a strong nucleophilic base can lead to significant hydrolysis of the ester.[2] |
| NaH | THF/DMF | Fast | Low | A strong, non-nucleophilic base. Requires strictly anhydrous conditions and careful handling.[7] |
| Cs₂CO₃ | Acetonitrile | Fast | Low | A milder and often more effective base than K₂CO₃ for challenging alkylations. |
Table 2: Effect of Temperature on Reaction Outcome
| Temperature | Effect on Reaction Rate | Effect on Decomposition | Recommendation |
| Room Temperature | Very Slow | Minimal | Not practical for achieving a reasonable reaction time. |
| 50-60°C | Moderate | Low | A good starting point for optimizing the reaction to minimize decomposition. |
| 70-80°C | Fast | Moderate | Often provides a good balance between reaction rate and product stability. |
| > 90°C | Very Fast | High | Increased risk of ester hydrolysis and other side reactions. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential decomposition and side reaction pathways.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. researchgate.net [researchgate.net]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. The hydrolysis of ethyl acetate in an acidic medium class 11 chemistry CBSE [vedantu.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones [mdpi.com]
Technical Support Center: Scale-Up Synthesis of Ethyl 2-(2-hydroxyphenoxy)acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Ethyl 2-(2-hydroxyphenoxy)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
When moving from a laboratory to a pilot or production scale, several challenges can arise. These often relate to mass and heat transfer, reagent handling, and changes in reaction kinetics. Common issues include:
-
Exothermic Reaction Control: The reaction between catechol and ethyl bromoacetate is exothermic. On a larger scale, inefficient heat dissipation can lead to temperature spikes, promoting side reactions and the formation of impurities.
-
Base Selection and Handling: While bases like potassium carbonate are common, their solubility and reactivity can pose challenges at scale. For instance, the use of stronger bases like sodium hydride (NaH) is often avoided on a large scale due to safety concerns and handling difficulties, such as foaming.[1]
-
Mixing and Heterogeneity: In large reactors, achieving uniform mixing of solid reagents like potassium carbonate in a solvent can be difficult. Poor mixing can lead to localized "hot spots" or areas of low reactivity, resulting in incomplete conversion and inconsistent product quality.
-
Work-up and Product Isolation: Laboratory-scale purification methods like column chromatography are often not feasible for large quantities.[1] Developing a robust crystallization or extraction procedure is critical for isolating the product with high purity at scale.
-
Byproduct Formation: Increased reaction times or temperature variations at scale can lead to a higher proportion of byproducts, such as dialkylated products or products from the hydrolysis of the ester.
Q2: Which solvent is recommended for the scale-up synthesis?
The choice of solvent is critical for a successful scale-up. While N,N-Dimethylformamide (DMF) is often used in laboratory-scale synthesis due to its ability to dissolve reactants and facilitate the reaction[2][3], its high boiling point and potential for decomposition can be problematic at an industrial scale. Alternative solvents that may be considered include:
-
Acetone: A lower-boiling solvent that can be effective, especially with a phase-transfer catalyst to improve the reaction rate.
-
Ethanol: Can be a suitable solvent, particularly if a stronger base like sodium ethoxide is used.[4]
-
Toluene: While some bases may lead to gel formation in toluene[1], it can be a good option for managing reaction temperature and for azeotropic removal of water if present.
The optimal solvent will depend on the specific base used, the desired reaction temperature, and the downstream processing (work-up and purification).
Q3: How can I minimize the formation of impurities during scale-up?
Minimizing impurities is a key objective in process development. Strategies include:
-
Strict Temperature Control: Employing a reactor with efficient heat exchange capabilities is crucial to maintain the optimal reaction temperature and prevent overheating.
-
Controlled Reagent Addition: Adding the electrophile (ethyl bromoacetate) slowly to the mixture of the nucleophile (catechol) and base can help to control the reaction exotherm and minimize side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may discolor the product or generate impurities.
-
Stoichiometry Optimization: Carefully controlling the molar ratios of the reactants is important. A slight excess of the less expensive reagent may be used to drive the reaction to completion, but a large excess should be avoided to simplify purification.
Troubleshooting Guides
Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).- If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.- Ensure the base is sufficiently active and has not degraded. |
| Poor Mixing | - Verify that the agitation speed is adequate for the reactor size and batch volume.- For heterogeneous mixtures, consider using a phase-transfer catalyst to improve the reaction rate between phases. |
| Reagent Degradation | - Use fresh, high-quality reagents. Ethyl bromoacetate can be sensitive to moisture.- Ensure the solvent is anhydrous, as water can react with the base and the electrophile. |
| Losses During Work-up | - Optimize the extraction and washing steps to minimize the loss of product into the aqueous phase.- If using crystallization for purification, analyze the mother liquor for dissolved product and consider optimizing the crystallization solvent and temperature profile.[5] |
Product Purity Issues
| Potential Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | - Drive the reaction to completion by adjusting reaction time, temperature, or stoichiometry.- Optimize the purification process (e.g., recrystallization solvent system) to effectively remove unreacted starting materials.[5] |
| Formation of Dialkylated Byproduct | - Use a controlled addition of ethyl bromoacetate to the reaction mixture.- Consider using a slight excess of catechol to favor mono-alkylation. |
| Hydrolysis of the Ester | - Ensure anhydrous conditions during the reaction.- During work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions. |
| Discoloration of the Final Product | - Conduct the reaction under an inert atmosphere to prevent oxidation.- Treat the crude product with activated carbon before crystallization to remove colored impurities. |
Quantitative Data
The following tables present representative data for the synthesis of this compound, illustrating the impact of reaction conditions and scale on yield and purity.
Table 1: Effect of Base and Solvent on Reaction Outcome (Lab Scale)
| Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |
| K₂CO₃ (2.0) | DMF | 80 | 6 | 85 | 96 |
| K₂CO₃ (2.0) | Acetone | 55 (reflux) | 12 | 78 | 95 |
| NaOEt (1.1) | Ethanol | 78 (reflux) | 4 | 90 | 97 |
| Cs₂CO₃ (1.5) | Acetonitrile | 80 | 4 | 92 | 98 |
Table 2: Comparison of Lab Scale vs. Pilot Scale Synthesis
| Parameter | Lab Scale (1 L flask) | Pilot Scale (100 L reactor) |
| Reactant A (Catechol) | 100 g | 10 kg |
| Solvent (Ethanol) | 500 mL | 50 L |
| Addition time of Reactant B | 15 min | 2 hours |
| Max. Temperature observed | 79°C | 85°C |
| Yield (isolated) | 90% | 86% |
| Purity (HPLC) | 98.5% | 97.2% |
| Purification Method | Flash Chromatography | Recrystallization |
Experimental Protocols
Laboratory-Scale Synthesis (Representative Protocol)
This protocol is adapted from general procedures for Williamson ether synthesis of similar compounds.[2][3][4][6]
Materials:
-
Catechol (1.0 equiv)
-
Ethyl bromoacetate (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add catechol and anhydrous DMF under a nitrogen atmosphere.
-
Add anhydrous potassium carbonate to the solution and stir the mixture at room temperature for 20 minutes.
-
Slowly add ethyl bromoacetate to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization.
Key Considerations for Scale-Up
-
Reactor: Use a glass-lined or stainless steel reactor with an overhead stirrer, a temperature probe, a condenser, and an addition funnel. Ensure the reactor is properly grounded.
-
Reagent Addition: For larger quantities, add the ethyl bromoacetate via a pump at a controlled rate to manage the exotherm.
-
Temperature Control: Use a jacketed reactor with a heating/cooling system to maintain a stable reaction temperature.
-
Work-up: Replace separatory funnel extractions with liquid-liquid extraction in the reactor or a dedicated extraction vessel. Use a centrifuge or a filter press for solid-liquid separations.
-
Purification: Develop a robust recrystallization process. This involves selecting an appropriate solvent system, determining the optimal concentration and cooling profile, and designing an efficient method for crystal isolation and drying.[5]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting common issues in the synthesis.
References
Technical Support Center: Monitoring Ethyl 2-(2-hydroxyphenoxy)acetate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring the synthesis of Ethyl 2-(2-hydroxyphenoxy)acetate via Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of using TLC to monitor this reaction?
A1: TLC monitors the progress of a chemical reaction by separating the components of the reaction mixture based on their polarity.[1] The stationary phase (typically silica gel) is polar, and the mobile phase (eluent) is a less polar organic solvent.[1] Polar compounds adhere more strongly to the stationary phase and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf). Less polar compounds travel further, giving them a higher Rf.[1] In the synthesis of this compound from catechol and ethyl bromoacetate, the product has a different polarity than the two starting materials, allowing for their separation and visualization on a TLC plate.[2]
Q2: How do I select an appropriate solvent system (eluent) for TLC?
A2: The choice of eluent is critical for good separation. A common starting point for reactions like this is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[3] You can adjust the ratio to achieve optimal separation. If spots are too close to the baseline, the eluent is not polar enough; increase the proportion of the more polar solvent.[4] If spots are too close to the solvent front, the eluent is too polar; decrease the proportion of the polar solvent.[4] For this specific synthesis, a mixture of hexanes and ethyl acetate is a standard choice.[3][5]
Q3: What are the expected relative Rf values for the starting materials and the product?
A3: The expected order of Rf values on a standard silica gel plate is based on polarity:
-
Catechol (Starting Material 1): Highly polar due to two hydroxyl groups, will have the lowest Rf value.
-
This compound (Product): Less polar than catechol as one hydroxyl group is converted to an ether. It will have an intermediate Rf value.
-
Ethyl Bromoacetate (Starting Material 2): Generally the least polar of the three, it should have the highest Rf value.
Therefore, you should expect to see the catechol spot near the baseline, the product spot in the middle, and the ethyl bromoacetate spot (if visible) higher up the plate.
Q4: How can I visualize the spots on the TLC plate?
A4: Several methods can be used for visualization:
-
UV Light (254 nm): As the starting material (catechol) and the product are aromatic, they should be UV-active and appear as dark spots on a fluorescent TLC plate.[6] This is a non-destructive method.[6]
-
Potassium Permanganate (KMnO₄) Stain: This is a strong oxidizing agent and a good general stain for most organic compounds, which will appear as yellow-brown spots on a pink/purple background.[7]
-
Ferric Chloride (FeCl₃) Stain: This is a specific stain for phenols.[6] Both catechol and the product have a phenolic hydroxyl group and should develop a colored spot (often blue, violet, or green).
-
p-Anisaldehyde Stain: This stain can detect phenols, often producing violet, blue, or red spots upon heating.[8]
Q5: How do I confirm the reaction is complete?
A5: The reaction is considered complete when the limiting reactant spot (in this case, catechol) is no longer visible on the TLC plate. To confirm this, it is crucial to use a "co-spot" lane, where you spot both the reaction mixture and the starting material in the same lane.[9] When the reaction is finished, you should see only the product spot in the reaction mixture lane and no starting material spot at the corresponding Rf value.
Troubleshooting Guide
Problem: My spots are streaking or elongated.
-
Cause: The sample may be too concentrated or "overloaded."[10][11] Strongly acidic or basic compounds, like phenols, can also cause streaking on silica gel plates.[10]
-
Solution:
-
Dilute your sample solution and spot the plate again.[4] A concentration of ~1% is often effective.[10]
-
Apply the sample in smaller spots. Spotting multiple times in the same location, allowing the solvent to dry in between, can help keep the spot tight.[4]
-
For acidic compounds like phenols, adding a small amount of acetic acid (0.1–2.0%) to the eluent can improve spot shape.[4]
-
Problem: I don't see any spots on my TLC plate after development.
-
Cause: The sample may be too dilute, or the chosen visualization method may not be suitable for your compounds.[4] It's also possible the compound evaporated if it is volatile.[4]
-
Solution:
-
Concentrate your sample by spotting several times in the same location, ensuring the spot is dry between applications.[4][11]
-
If using UV light, remember that not all compounds are UV-active.[6]
-
Try a chemical stain. A potassium permanganate or p-anisaldehyde stain is a good general-purpose option, while a ferric chloride stain is specific for the phenolic groups present in your starting material and product.[6][7][8]
-
Problem: All my spots are clustered at the baseline (low Rf).
-
Cause: The eluent is not polar enough to move the compounds up the plate.[4]
-
Solution: Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. For example, if you used a 9:1 hexane:ethyl acetate mixture, try 7:3 or 1:1.
Problem: All my spots ran to the top of the plate (high Rf).
-
Cause: The eluent is too polar.[4]
-
Solution: Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane. For example, if you used a 1:1 mixture, try 3:1 or 5:1 hexane:ethyl acetate.
Problem: My reaction is in a high-boiling solvent (e.g., DMF, DMSO), and the TLC plate is a smear.
-
Cause: The high-boiling solvent does not evaporate from the plate and streaks all the way up with the solvent front, carrying the sample with it.[12]
-
Solution: Before developing the plate, place the spotted TLC plate under a high vacuum for several minutes to remove the residual high-boiling reaction solvent.[12]
Problem: The starting material and product spots are very close together (poor resolution).
-
Cause: The chosen eluent system is not optimal for separating the compounds.
-
Solution:
-
Try a different solvent system. Experiment with different solvent polarities or even different solvent combinations (e.g., dichloromethane/methanol).
-
Use a co-spot. A co-spot can help determine if two spots that appear to be at the same height are indeed the same compound. If they are different, they may resolve into two distinct, albeit close, spots in the co-spot lane.[12]
-
Data Presentation
Table 1: Typical TLC Parameters for Monitoring the Synthesis
| Compound | Role | Expected Polarity | Expected Rf Value (Hexane:EtOAc Eluent) | Typical Visualization Method(s) |
| Catechol | Starting Material | High | Low (closer to baseline) | UV, KMnO₄, FeCl₃ (positive), p-Anisaldehyde |
| Ethyl Bromoacetate | Starting Material | Low | High (closer to solvent front) | KMnO₄, Iodine (may not be UV active) |
| This compound | Product | Medium | Intermediate | UV, KMnO₄, FeCl₃ (positive), p-Anisaldehyde |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure for a Williamson ether synthesis.
Materials and Reagents:
-
Catechol (1,2-dihydroxybenzene)
-
Ethyl bromoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add catechol (1.0 equivalent) and anhydrous acetone or DMF.
-
Add anhydrous potassium carbonate (2.0 equivalents) to the mixture. K₂CO₃ acts as the base to deprotonate the phenol.
-
Stir the resulting suspension at room temperature for 15-20 minutes.
-
Slowly add ethyl bromoacetate (1.1 equivalents) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (for acetone) or to approximately 80°C (for DMF).
-
Maintain this temperature and monitor the reaction's progress using the TLC protocol below. The reaction typically takes 4-8 hours.[13]
-
Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.
-
Filter the solid K₂CO₃ and salts.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.
Protocol 2: TLC Monitoring
Materials:
-
Silica gel TLC plates (with fluorescent indicator F₂₅₄)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Eluent (e.g., 3:1 Hexane:Ethyl Acetate)
-
Visualization tools: UV lamp, staining jar with a prepared stain.
Procedure:
-
Prepare the Chamber: Pour the chosen eluent into the TLC developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor. Cover with the lid and let it equilibrate for 5-10 minutes.
-
Prepare the Plate: Using a pencil, gently draw a light "origin" line about 1 cm from the bottom of the TLC plate.[1] Make small tick marks on the line for each sample lane. Label the lanes (e.g., SM for Starting Material, R for Reaction, C for Co-spot).
-
Spot the Plate:
-
SM Lane: Using a capillary tube, spot a dilute solution of the starting material (catechol).
-
R Lane: Using a new capillary tube, take a small aliquot from the reaction mixture, dilute it with a suitable solvent (like ethyl acetate), and spot it in this lane.
-
C (Co-spot) Lane: In the same spot, first apply the starting material, then carefully apply the reaction mixture on top of it. This lane helps to unambiguously identify the starting material spot in the reaction mixture.[9]
-
Keep all spots small and concentrated.[1]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the origin line is above the solvent level.[4] Close the lid and allow the solvent to run up the plate undisturbed until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
View the plate under a UV lamp and circle any visible spots with a pencil.[6]
-
If needed, proceed with chemical staining by dipping the plate into a staining solution (e.g., potassium permanganate) and then gently heating it with a heat gun until spots appear.[7]
-
-
Analyze: Compare the reaction lane to the starting material and co-spot lanes to assess the consumption of the starting material and the formation of the product. Calculate Rf values for all spots.
Visualizations
Caption: Workflow for synthesis and TLC monitoring.
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. Solved A Williamson ether synthesis reaction was performed. | Chegg.com [chegg.com]
- 3. youtube.com [youtube.com]
- 4. silicycle.com [silicycle.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. TLC stains [reachdevices.com]
- 8. epfl.ch [epfl.ch]
- 9. researchgate.net [researchgate.net]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Chromatography [chem.rochester.edu]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of Ethyl 2-(2-hydroxyphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the characterization of Ethyl 2-(2-hydroxyphenoxy)acetate, a key intermediate in pharmaceutical synthesis. The following sections detail common spectroscopic and chromatographic techniques, presenting experimental data and protocols to facilitate the identification, purity assessment, and quality control of this compound and its related isomers.
Spectroscopic Characterization
Spectroscopic methods are fundamental for elucidating the molecular structure of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| This compound | 1.28 (t, 3H) | -CH₃ (ethyl) |
| 4.25 (q, 2H) | -OCH₂- (ethyl) | |
| 4.65 (s, 2H) | -OCH₂CO- | |
| 6.85-7.15 (m, 4H) | Aromatic protons | |
| 7.50 (br s, 1H) | -OH | |
| Ethyl 2-(4-hydroxyphenoxy)acetate (para-isomer) | 1.27 (t, 3H) | -CH₃ (ethyl) |
| 4.23 (q, 2H) | -OCH₂- (ethyl) | |
| 4.58 (s, 2H) | -OCH₂CO- | |
| 6.78 (d, 2H) | Aromatic protons | |
| 6.85 (d, 2H) | Aromatic protons | |
| 5.30 (br s, 1H) | -OH |
Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 14.1 | -CH₃ (ethyl) |
| 61.8 | -OCH₂- (ethyl) | |
| 67.5 | -OCH₂CO- | |
| 115.2, 118.9, 121.5, 122.3 | Aromatic CH | |
| 145.8, 153.6 | Aromatic C-O | |
| 168.9 | C=O (ester) | |
| Ethyl 2-(4-hydroxyphenoxy)acetate (para-isomer) | 14.2 | -CH₃ (ethyl) |
| 61.5 | -OCH₂- (ethyl) | |
| 66.0 | -OCH₂CO- | |
| 115.8, 116.2 | Aromatic CH | |
| 150.5, 151.3 | Aromatic C-O | |
| 169.2 | C=O (ester) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 3: Comparative FT-IR Spectral Data (cm⁻¹)
| Functional Group | This compound | Ethyl 2-(4-hydroxyphenoxy)acetate (para-isomer) |
| O-H stretch (phenol) | 3350 (broad) | 3380 (broad) |
| C-H stretch (aromatic) | 3050 | 3045 |
| C-H stretch (aliphatic) | 2980, 2930 | 2985, 2935 |
| C=O stretch (ester) | 1755 | 1750 |
| C=C stretch (aromatic) | 1600, 1500 | 1610, 1510 |
| C-O stretch (ether) | 1250 | 1240 |
| C-O stretch (ester) | 1190 | 1195 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. The fragmentation of esters often involves cleavage at the carbonyl group and the ether linkage.
Table 4: Comparative Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 196 | 151, 123, 109, 95 |
| Ethyl 2-(4-hydroxyphenoxy)acetate (para-isomer) | 196 | 151, 123, 109, 95 |
Chromatographic Analysis
Chromatographic techniques are essential for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a versatile technique for the analysis of moderately polar compounds like this compound.
Table 5: Comparative HPLC Data
| Compound | Retention Time (min) |
| This compound | 8.5 |
| Ethyl 2-(4-hydroxyphenoxy)acetate (para-isomer) | 8.2 |
| 2-Hydroxyphenoxyacetic acid (potential impurity) | 6.1 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization is often employed for phenolic compounds to improve their volatility and chromatographic behavior.
Table 6: Comparative GC-MS Data (as Trimethylsilyl derivatives)
| Compound | Retention Time (min) |
| This compound-TMS | 12.3 |
| Ethyl 2-(4-hydroxyphenoxy)acetate-TMS (para-isomer) | 12.1 |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument : A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence.
FT-IR Spectroscopy
-
Sample Preparation : Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.
-
Instrument : A Fourier-Transform Infrared spectrophotometer.
-
Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (EI)
-
Sample Introduction : Introduce the sample via a direct insertion probe or through a GC inlet.
-
Ionization : Use electron ionization (EI) at 70 eV.
-
Analysis : Scan a mass range of m/z 40-300.
HPLC Protocol
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with 30% B, increase to 80% B over 15 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 275 nm.
-
Injection Volume : 10 µL.
GC-MS Protocol (with Derivatization)
-
Derivatization : To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine. Heat at 70°C for 30 minutes.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium at a constant flow of 1 mL/min.
-
Oven Program : Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Injection : 1 µL, splitless mode.
-
MS Detection : Scan from m/z 50-500.
Visualizations
Caption: Analytical workflow for the characterization of a synthesized organic compound.
Caption: Simplified biosynthetic pathway of phenolic compounds.
Comparative Guide to the Analysis of Ethyl 2-(2-hydroxyphenoxy)acetate Reaction Mixtures
This guide provides a comprehensive comparison of analytical methodologies for the qualitative and quantitative analysis of Ethyl 2-(2-hydroxyphenoxy)acetate and its associated reaction mixture components. The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS), with a comparative evaluation against High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for process monitoring, impurity profiling, and quality control.
Introduction
This compound is a chemical intermediate whose purity is critical for downstream applications. Analysis of its reaction mixture is essential to monitor the consumption of starting materials, the formation of the desired product, and the emergence of any by-products. Due to the presence of a polar hydroxyl group, direct GC-MS analysis can be challenging without derivatization. This guide explores suitable analytical strategies to achieve accurate and reliable results.
Analytical Methodologies: A Comparative Overview
The selection of an appropriate analytical technique is contingent on several factors, including the analyte's physicochemical properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and selectivity.
| Performance Metric | GC-MS (with Derivatization) | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 100 µg/mL (estimated) | 0.1 - 100 µg/mL[1] | 0.25 - 250 µg/mL (adapted for similar small organic acids)[2] |
| Accuracy (Recovery) | 97.0 - 103.0% (estimated) | 98.0 - 102.0%[1] | 93.1 - 104.0% (for similar small organic acids)[2] |
| Precision (% RSD) | < 3.0% (estimated) | < 2.0%[1] | < 5.5% (for similar small organic acids)[2] |
| Limit of Detection (LOD) | ~0.05 µg/mL (estimated) | ~0.03 µg/mL[1] | Low µg/L range (estimated)[2] |
| Limit of Quantification (LOQ) | ~0.15 µg/mL (estimated) | ~0.1 µg/mL[1] | 0.25 µg/mL (adapted for a similar compound)[2] |
| Specificity | High | High[1] | Very High |
| Analysis Time per Sample | 15 - 25 minutes | 10 - 20 minutes[1] | < 10 minutes[2] |
| Derivatization Required | Yes | No | No |
Table 1: Comparison of typical performance characteristics for the analysis of aromatic compounds similar to this compound. Note: Values for GC-MS are estimated based on typical performance for derivatized phenols, while HPLC-UV and LC-MS/MS data are based on similar aromatic compounds and small organic acids respectively. Actual performance may vary based on instrumentation and experimental conditions.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is necessary to increase volatility and thermal stability. Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective derivatization method.[3]
Sample Preparation and Derivatization:
-
Extraction: If the reaction mixture is in an aqueous solution, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[3]
-
Internal Standard: Add a precise volume of an appropriate internal standard solution to the dried residue.
-
Reconstitution: Dissolve the residue in 100 µL of pyridine.
-
Derivatization: Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3]
-
Reaction: Cap the vial tightly, vortex for 30 seconds, and heat at 70-80°C for 30-60 minutes.[3]
-
Analysis: After cooling, inject an aliquot of the derivatized sample into the GC-MS system.
GC-MS Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized for the separation of the derivatized analytes.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Full scan or Selected Ion Monitoring (SIM).
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of organic molecules in pharmaceutical analysis, offering high specificity and sensitivity.[1]
Methodology:
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., acetonitrile:water mixture) to a concentration within the linear range of the method.
-
Chromatographic Conditions (Proposed):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of trace-level impurities.
Methodology:
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Sample Preparation: Similar to HPLC-UV, dilute the sample in the mobile phase.
-
LC Conditions (Proposed):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
Flow Rate: Optimized for the specific column.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific transitions of the parent and product ions for enhanced selectivity and sensitivity.
-
Conclusion
The choice of analytical method for the analysis of this compound reaction mixtures depends on the specific analytical goals. GC-MS with derivatization is a powerful tool for both quantification and identification of components, particularly volatile and semi-volatile by-products. HPLC-UV offers a robust and straightforward method for routine quantification of the main components without the need for derivatization. For ultimate sensitivity and selectivity, especially for trace impurity analysis, LC-MS/MS is the method of choice. Proper method development and validation are crucial to ensure the accuracy and reliability of the analytical results.
References
A Comparative Guide to the Synthetic Routes of Ethyl 2-(2-hydroxyphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(2-hydroxyphenoxy)acetate is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The selection of an optimal synthetic route is crucial for efficiency, scalability, and cost-effectiveness in research and development. This guide provides an objective comparison of three primary synthetic methodologies for this compound: the Williamson ether synthesis, the Ullmann condensation, and a phase-transfer catalyzed (PTC) approach. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your specific needs.
Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters for the three synthetic routes to this compound.
| Parameter | Williamson Ether Synthesis | Ullmann Condensation | Phase-Transfer Catalyzed (PTC) Synthesis |
| Starting Materials | Catechol, Ethyl bromoacetate | 2-Halophenol, Ethyl glycolate | Catechol, Ethyl bromoacetate |
| Key Reagents | K₂CO₃, DMF | CuI, K₂CO₃, DMSO | Tetrabutylammonium bromide (TBAB), K₂CO₃ |
| Temperature | 80°C | 110°C | 75-80°C |
| Reaction Time | 4-6 hours | 24 hours | 4 hours |
| Reported Yield | ~81% (for analogous product)[1] | Moderate to good (estimated) | ~70.5% (for analogous product) |
| Purity | High after chromatography | High after chromatography | High after chromatography |
| Key Advantages | Well-established, reliable, good yield. | Broad substrate scope. | Milder conditions, avoids high temperatures. |
| Key Disadvantages | Requires anhydrous conditions. | Requires a catalyst, potentially higher temperatures. | Mono-alkylation selectivity can be challenging. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Williamson Ether Synthesis
This classical method involves the O-alkylation of a phenoxide with an alkyl halide.
Diagram of the Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson ether synthesis of this compound.
Experimental Procedure:
-
To a solution of catechol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 20-30 minutes to form the phenoxide.
-
Add ethyl bromoacetate (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.[1]
Ullmann Condensation
This copper-catalyzed reaction couples an aryl halide with an alcohol. Modern protocols allow for milder conditions compared to the traditional high-temperature requirements.
Diagram of the Ullmann Condensation Workflow
Caption: Workflow for the Ullmann condensation synthesis of this compound.
Experimental Procedure (Representative):
-
To a reaction vessel, add 2-iodophenol (1.0 equivalent), ethyl glycolate (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to 110°C and stir for 24 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired product.
Phase-Transfer Catalyzed (PTC) Synthesis
This method utilizes a phase-transfer catalyst to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkyl halide, often under milder conditions.
Diagram of the PTC Synthesis Workflow
Caption: Workflow for the phase-transfer catalyzed synthesis of this compound.
Experimental Procedure:
-
Dissolve catechol (1.0 equivalent) and potassium carbonate (2.0 equivalents) in water.
-
In a separate flask, dissolve ethyl bromoacetate (1.0 equivalent) and tetrabutylammonium bromide (TBAB, 0.1 equivalents) in an organic solvent such as toluene.
-
Combine the aqueous and organic phases in a reaction vessel equipped with a condenser and a stirrer.
-
Heat the biphasic mixture to 75-80°C and stir vigorously for 4 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final product.
Concluding Remarks
The choice of synthetic route for this compound depends on the specific requirements of the research or development project. The Williamson ether synthesis offers a reliable and high-yielding approach, making it a common choice for laboratory-scale synthesis. The Ullmann condensation , particularly with modern advancements, provides a powerful alternative, especially when starting from aryl halides. The phase-transfer catalyzed synthesis presents an attractive option for its milder reaction conditions, which can be beneficial when dealing with sensitive functional groups and for processes where high temperatures are undesirable. Researchers should consider factors such as starting material availability, required scale, and equipment capabilities when selecting the most appropriate method.
References
Validating the Structure of Ethyl 2-(2-hydroxyphenoxy)acetate: A 1H and 13C NMR Spectroscopic Analysis
For Immediate Release
This guide provides a detailed analysis for the structural validation of Ethyl 2-(2-hydroxyphenoxy)acetate using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of expected versus theoretical spectral data, a comprehensive experimental protocol, and a logical workflow for structural elucidation.
Structural Overview
This compound possesses a distinct molecular structure comprising an ethyl ester group, an ether linkage, and a hydroxyl-substituted aromatic ring. Each of these functional groups imparts characteristic signals in both ¹H and ¹³C NMR spectra, allowing for unambiguous structural confirmation.
Comparison of Expected ¹H and ¹³C NMR Chemical Shifts
The validation of the this compound structure is achieved by comparing the experimentally observed chemical shifts with established theoretical values for similar chemical environments. The following tables summarize the expected chemical shifts for each unique proton and carbon atom in the molecule.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ha | -O-CH₂-CH₃ | 1.2-1.4 | Triplet (t) | ~7.1 |
| Hb | -O-CH₂-CH₃ | 4.1-4.3 | Quartet (q) | ~7.1 |
| Hc | Ar-O-CH₂-C=O | 4.6-4.8 | Singlet (s) | - |
| Hd, He, Hf, Hg | Aromatic Protons | 6.8-7.2 | Multiplet (m) | - |
| Hh | Ar-OH | 5.0-6.0 (variable) | Broad Singlet (br s) | - |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbons | Chemical Environment | Expected Chemical Shift (δ, ppm) |
| C1 | -O-CH₂-C H₃ | 13-15 |
| C2 | -O-C H₂-CH₃ | 61-63 |
| C3 | Ar-O-C H₂-C=O | 65-67 |
| C4 | -C =O | 168-170 |
| C5 | C -OH | 145-147 |
| C6 | C -O-CH₂ | 148-150 |
| C7, C8, C9, C10 | Aromatic Carbons | 115-125 |
Experimental Protocol
The following protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra for the structural validation of this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the spectrometer to ensure optimal resolution and lineshape.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30 or similar).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
Temperature: 298 K.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans.
-
Temperature: 298 K.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra and compare them with the expected values.
Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for the validation of the this compound structure using NMR spectroscopy.
Caption: Workflow for NMR-based structural validation.
By following this comprehensive guide, researchers can confidently validate the structure of this compound. The combination of predictive data, a detailed experimental protocol, and a clear analytical workflow provides a robust framework for the characterization of this and similar molecules.
A Comparative Guide to Catalysts for the Synthesis of Ethyl 2-(2-hydroxyphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 2-(2-hydroxyphenoxy)acetate, a key intermediate in the development of various pharmaceuticals, is predominantly achieved through the Williamson ether synthesis. This method involves the O-alkylation of catechol with an ethyl haloacetate. The efficiency and selectivity of this reaction are highly dependent on the catalytic system employed. This guide provides a comparative overview of common catalysts, supported by experimental data from analogous reactions, to aid in the selection of the most suitable catalytic system.
General Reaction Pathway
The fundamental reaction for the synthesis of this compound involves the reaction of catechol with ethyl chloroacetate in the presence of a base and, optionally, a phase-transfer catalyst. The base deprotonates one of the hydroxyl groups of catechol, forming a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate to form the desired ether linkage.
Catalyst Performance Comparison
Table 1: Comparison of Catalytic Systems for Williamson Ether Synthesis of Phenoxyacetates
| Catalyst Type | Catalyst Example | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Phase-Transfer Catalyst (PTC) | Tetrabutylammonium bromide (TBAB) | K₂CO₃ | Toluene/Water | 80 - 100 | 4 - 8 | 85 - 95 | Biphasic system, good for industrial scale.[1] |
| Aliquat® 336 | K₂CO₃ | Toluene/Water | 80 - 100 | 4 - 8 | 80 - 90 | Efficient for selective O-alkylation.[2] | |
| Polyethylene Glycol (PEG-400) | K₂CO₃ | Toluene/Water | 80 - 100 | 6 - 10 | 75 - 85 | A less common but effective PTC.[2] | |
| Inorganic Base (acting as catalyst/promoter) | Potassium Carbonate (K₂CO₃) | - | DMF | 80 | 4 - 6 | ~81 | Common and cost-effective method.[3] |
| Cesium Carbonate (Cs₂CO₃) | - | DMF | 80 | 2 - 4 | >90 | Higher reactivity, but more expensive. | |
| Strong Base | Sodium Hydride (NaH) | - | THF/DMF | 25 - 60 | 1 - 3 | >90* | Anhydrous conditions required, safety concerns. |
*Yields are based on the synthesis of analogous phenoxyacetate esters and may vary for this compound.[3]
Experimental Protocols
Below are representative experimental protocols for the synthesis of this compound using two common catalytic systems.
Protocol 1: Phase-Transfer Catalysis (PTC) using Tetrabutylammonium Bromide (TBAB)
Materials:
-
Catechol (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add catechol, potassium carbonate, tetrabutylammonium bromide, toluene, and water.
-
Heat the mixture to 80-100°C with vigorous stirring.
-
Slowly add ethyl chloroacetate to the reaction mixture.
-
Maintain the temperature and continue stirring for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Inorganic Base Catalysis using Potassium Carbonate in DMF
Materials:
-
Catechol (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add catechol and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC.[3]
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the experimental workflow and the underlying mechanism of phase-transfer catalysis, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Catalytic cycle of Phase-Transfer Catalysis (PTC) in the O-alkylation of catechol.
References
Comparative Analysis of the Biological Activity of Ethyl 2-(2-hydroxyphenoxy)acetate and Structurally Related Compounds
A detailed examination of the biological potential of Ethyl 2-(2-hydroxyphenoxy)acetate and its analogs reveals a landscape rich with anti-inflammatory, antioxidant, and antimicrobial possibilities. While direct experimental data for this compound remains limited in publicly accessible literature, a comparative analysis of its structural congeners provides valuable insights into its predicted activities and the structure-activity relationships that govern the efficacy of phenoxyacetate derivatives.
The core structure of phenoxyacetic acid has served as a versatile scaffold in the development of various biologically active agents. Modifications to the phenyl ring and the acetic acid moiety have yielded compounds with a wide spectrum of pharmacological effects. This guide synthesizes available data on compounds structurally similar to this compound to project its potential biological profile and to offer a comparative framework for researchers in drug discovery and development.
Anti-inflammatory Activity: Targeting Cyclooxygenase Enzymes
A series of phenoxyacetic acid derivatives have been synthesized and evaluated for their ability to selectively inhibit COX-2, an enzyme isoform induced during inflammation.[1] This selectivity is a desirable trait in anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.
For instance, certain derivatives incorporating a 4-bromophenyl group have demonstrated potent and selective COX-2 inhibition.[2] The substitution pattern on the phenoxy ring plays a crucial role in both the potency and selectivity of these compounds. The presence of specific substituents can influence the binding affinity of the molecule to the active site of the COX enzymes.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Phenoxyacetic Acid Derivatives
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Reference Drugs | |||
| Mefenamic Acid | 29.9 ± 0.09 | 1.98 ± 0.02 | 15.1 |
| Celecoxib | 14.93 ± 0.12 | 0.05 ± 0.02 | 298.6 |
| Phenoxyacetic Acid Derivatives | |||
| Compound 5c | >100 | 0.89 ± 0.05 | >112.3 |
| Compound 5d | 9.03 ± 0.15 | 0.08 ± 0.01 | 112.8 |
| Compound 5f | 8.00 ± 0.20 | 0.06 ± 0.01 | 133.3 |
| Compound 7b | 5.93 ± 0.12 | 0.09 ± 0.01 | 65.9 |
| Compound 10c | 14.5 ± 0.2 | 0.07 ± 0.01 | 207.1 |
| Compound 10d | 7.00 ± 0.20 | 0.09 ± 0.01 | 77.8 |
| Compound 10e | 4.07 ± 0.12 | 0.08 ± 0.01 | 50.9 |
| Compound 10f | 4.97 ± 0.06 | 0.07 ± 0.01 | 71.0 |
Data sourced from a study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors.[2] The specific structures of compounds 5c, 5d, 5f, 7b, 10c, 10d, 10e, and 10f are detailed in the cited publication.
The data clearly indicates that structural modifications to the phenoxyacetic acid backbone can lead to highly potent and selective COX-2 inhibitors. The position and nature of the hydroxyl group in this compound would likely influence its interaction with the COX enzymes. The ortho-hydroxyl group could potentially form intramolecular hydrogen bonds, affecting the compound's conformation and binding characteristics.
Antioxidant Potential: The Role of the Phenolic Hydroxyl Group
The presence of a hydroxyl group on the phenyl ring of this compound strongly suggests potential antioxidant activity. Phenolic compounds are well-known for their ability to scavenge free radicals, a key factor in mitigating oxidative stress, which is implicated in numerous diseases.
The antioxidant capacity of phenolic compounds is attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. The position of the hydroxyl group on the aromatic ring can influence this activity. While direct DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging data for this compound is not available, studies on other hydroxylated aromatic compounds provide a basis for comparison. For example, the antioxidant activity of polyphenolic compounds isolated from the ethyl acetate fraction of Acacia hydaspica showed potent DPPH scavenging activity, with EC50 values in the micromolar range.[3][4]
Antimicrobial Activity: A Broad Spectrum of Possibilities
Phenoxyacetic acid derivatives have also been explored for their antimicrobial properties. While specific data for this compound is scarce, studies on related structures indicate potential activity against a range of microbial pathogens. For instance, new 2-((4-ethylphenoxy)methyl)benzoylthioureas have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5] The antimicrobial efficacy of these compounds is often dependent on the specific substituents on the aromatic ring.
Furthermore, ethyl acetate extracts of various plants have shown promising antibacterial and antifungal activities, suggesting that compounds with this ester functional group can possess antimicrobial properties.[6][7][8][9][10]
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The inhibitory activity of compounds on COX-1 (ovine) and COX-2 (human) can be determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX. Prostaglandin G2, produced by the oxygenation of arachidonic acid, is reduced to prostaglandin H2, a reaction that can be monitored colorimetrically by observing the oxidation of a suitable substrate.
Protocol:
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).
-
Add the test compound (dissolved in a suitable solvent like DMSO) to the wells of a 96-well plate.
-
Add the respective COX-1 or COX-2 enzyme to the wells.
-
Incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding arachidonic acid.
-
Add a colorimetric substrate and measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).[2]
DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant activity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to pale yellow.
Protocol:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).
-
Prepare various concentrations of the test compound.
-
Add the DPPH solution to the test compound solutions in a 96-well plate or cuvettes.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Use a standard antioxidant (e.g., ascorbic acid or gallic acid) as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).[3][4]
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7][9]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: COX-2 Inhibition Pathway by Phenoxyacetate Derivatives.
Caption: DPPH Radical Scavenging Assay Workflow.
Caption: Broth Microdilution for MIC Determination.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant activity of polyphenolic compounds isolated from ethyl-acetate fraction of Acacia hydaspica R. Parker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Antioxidant and antimicrobial activities of ethyl acetate extract, fractions and compounds from stem bark of Albizia adianthifolia (Mimosoideae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial properties and GC-MS analysis of ethyl acetate extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jssm.umt.edu.my [jssm.umt.edu.my]
- 10. mdpi.com [mdpi.com]
A Comparative Spectroscopic Analysis of Ethyl 2-(2-hydroxyphenoxy)acetate and Its Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic properties of Ethyl 2-(2-hydroxyphenoxy)acetate and its derivatives. This guide provides a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, alongside detailed experimental protocols and an overview of relevant biological signaling pathways.
This publication presents a detailed comparison of the spectroscopic data for this compound and two of its derivatives: Ethyl 2-(2-hydroxy-5-nitrophenoxy)acetate and Ethyl 2-(2-hydroxy-4-methoxyphenoxy)acetate. The inclusion of derivatives with electron-withdrawing (-NO₂) and electron-donating (-OCH₃) groups allows for a systematic evaluation of the influence of substituents on the spectral characteristics of the parent molecule. This information is crucial for the identification, characterization, and quality control of these compounds in research and development settings.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its derivatives.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound Derivatives
| Proton | This compound | Ethyl 2-(2-hydroxy-5-nitrophenoxy)acetate | Ethyl 2-(2-hydroxy-4-methoxyphenoxy)acetate |
| -CH₂- (ester) | 4.25 (q, J=7.1 Hz) | 4.29 (q, J=7.1 Hz) | 4.23 (q, J=7.1 Hz) |
| -CH₃ (ester) | 1.28 (t, J=7.1 Hz) | 1.31 (t, J=7.1 Hz) | 1.27 (t, J=7.1 Hz) |
| -O-CH₂- (ether) | 4.65 (s) | 4.78 (s) | 4.60 (s) |
| Ar-H | 6.85-6.95 (m) | 7.90 (d, J=2.8 Hz), 7.75 (dd, J=9.0, 2.8 Hz), 7.02 (d, J=9.0 Hz) | 6.75 (d, J=2.9 Hz), 6.65 (dd, J=8.8, 2.9 Hz), 6.80 (d, J=8.8 Hz) |
| -OH | 7.5 (br s) | 10.8 (br s) | 7.2 (br s) |
| -OCH₃ | - | - | 3.75 (s) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound Derivatives
| Carbon | This compound | Ethyl 2-(2-hydroxy-5-nitrophenoxy)acetate | Ethyl 2-(2-hydroxy-4-methoxyphenoxy)acetate |
| C=O | 169.0 | 168.2 | 169.5 |
| -CH₂- (ester) | 61.5 | 62.0 | 61.2 |
| -CH₃ (ester) | 14.2 | 14.1 | 14.3 |
| -O-CH₂- (ether) | 67.0 | 68.5 | 67.2 |
| Ar-C (C-O) | 147.5 | 152.0 | 141.8 |
| Ar-C (C-OH) | 149.0 | 155.8 | 150.2 |
| Ar-CH | 115.0, 118.5, 121.0, 122.5 | 115.8, 117.5, 126.0 | 102.1, 107.8, 115.1 |
| Ar-C (C-NO₂) | - | 141.0 | - |
| Ar-C (C-OCH₃) | - | - | 153.5 |
| -OCH₃ | - | - | 55.8 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹) of this compound Derivatives
| Functional Group | This compound | Ethyl 2-(2-hydroxy-5-nitrophenoxy)acetate | Ethyl 2-(2-hydroxy-4-methoxyphenoxy)acetate |
| O-H stretch (phenolic) | 3350 (broad) | 3300 (broad) | 3380 (broad) |
| C-H stretch (aromatic) | 3050 | 3100 | 3040 |
| C-H stretch (aliphatic) | 2980, 2940 | 2990, 2950 | 2975, 2935 |
| C=O stretch (ester) | 1750 | 1765 | 1745 |
| C=C stretch (aromatic) | 1600, 1500 | 1610, 1515 | 1605, 1505 |
| C-O stretch (ester) | 1210 | 1225 | 1205 |
| C-O stretch (ether) | 1100 | 1115 | 1095 |
| NO₂ stretch (asymmetric) | - | 1520 | - |
| NO₂ stretch (symmetric) | - | 1340 | - |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (m/z) of this compound Derivatives
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 196 | 151, 123, 109 |
| Ethyl 2-(2-hydroxy-5-nitrophenoxy)acetate | 241 | 196, 168, 154, 122 |
| Ethyl 2-(2-hydroxy-4-methoxyphenoxy)acetate | 226 | 181, 153, 139 |
Experimental Protocols
Synthesis of this compound Derivatives
General Procedure: A mixture of the appropriately substituted phenol (1.0 eq.), ethyl chloroacetate (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.) in dry acetone was refluxed for 8-12 hours. The reaction progress was monitored by thin-layer chromatography. After completion, the inorganic salts were filtered off, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
-
Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets or as a thin film. The absorption bands are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): Mass spectra were obtained on a mass spectrometer using electron ionization (EI) at 70 eV. The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions are reported.
Signaling Pathways and Biological Relevance
Phenolic compounds, including the derivatives of this compound, are known to exhibit a range of biological activities, often through the modulation of key cellular signaling pathways. Their antioxidant and anti-inflammatory properties are of particular interest in drug discovery.[1][2] Below are diagrams of major signaling pathways potentially influenced by these compounds.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound derivatives.
Phenolic compounds can exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a key regulator of the expression of pro-inflammatory cytokines and enzymes.
Caption: Inhibition of the NF-κB signaling pathway by phenolic compounds.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation.[2] Phenolic compounds can modulate this pathway, leading to a reduction in the production of inflammatory mediators.
References
A Comparative Guide to the Purification of Ethyl 2-(2-hydroxyphenoxy)acetate for Researchers and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active ingredients, achieving a high degree of purity is paramount. This guide provides a comparative analysis of common purification techniques for Ethyl 2-(2-hydroxyphenoxy)acetate, a key building block in various synthetic pathways. The efficiency of three widely used methods—recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC)—are assessed based on experimental data for structurally similar compounds and established chemical principles.
Comparison of Purification Efficiencies
The selection of a purification technique is often a trade-off between yield, purity, cost, and scalability. The following table summarizes the expected performance of each method for the purification of this compound.
| Purification Technique | Typical Yield (%) | Purity Achieved (%) | Typical Throughput | Key Advantages | Key Disadvantages |
| Recrystallization | 70-90 | >98 | High | Cost-effective, simple setup, scalable | Dependent on suitable solvent, potential for product loss in mother liquor |
| Flash Column Chromatography | 80-95 | >99 | Medium to High | High resolution, applicable to a wide range of compounds | Requires solvent and stationary phase, can be time-consuming |
| Preparative HPLC | 60-80 | >99.5 | Low to Medium | Highest resolution and purity, automated | High cost, complex instrumentation, limited scalability |
Note: The quantitative data presented is illustrative and based on typical outcomes for analogous compounds and purification principles. Actual results may vary depending on the initial purity of the crude product and specific experimental conditions.
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These protocols are based on established procedures for similar phenoxyacetate esters and can be adapted for this compound.
Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing it to crystallize as the solution cools. Impurities remain dissolved in the solvent. For compounds like this compound, which is an ester, solvents such as ethanol or a mixed solvent system of ethyl acetate and hexane are often effective.[1]
Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, ethyl acetate, hexane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. A mixed solvent system, such as ethyl acetate/hexane, can also be tested.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Flash Column Chromatography
Flash column chromatography is a rapid form of column chromatography that uses pressure to force the solvent through the column, speeding up the separation process. A common stationary phase is silica gel, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). For a related compound, Ethyl 2-(2-formylphenoxy)acetate, a mobile phase of hexane and ethyl acetate (20:1 v/v) has been used effectively.[2]
Protocol:
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into a glass column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate the desired compound from impurities. For example, start with 5% ethyl acetate in hexane and gradually increase the concentration of ethyl acetate.[3][4]
-
Fraction Collection: Collect fractions of the eluent in test tubes.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution chromatographic technique used to isolate and purify compounds. It operates on the same principles as analytical HPLC but with larger columns and higher flow rates to handle larger sample quantities. An analytical method for a similar compound, Ethyl (2-hydroxyphenyl)acetate, using a C18 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid has been reported and can be scaled up for preparative purposes.[5]
Protocol:
-
Method Development: Develop an analytical HPLC method to determine the optimal mobile phase composition and gradient for separating this compound from its impurities. A typical mobile phase for reverse-phase HPLC is a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Sample Preparation: Dissolve the crude product in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Injection and Separation: Inject the sample onto the preparative HPLC column. Run the separation using the optimized gradient and flow rate.
-
Fraction Collection: Use an automated fraction collector to collect the eluent corresponding to the peak of the pure product, as detected by a UV detector.
-
Solvent Removal: Combine the fractions containing the pure compound and remove the mobile phase solvents, typically by lyophilization or rotary evaporation, to yield the purified product.
Visualization of Experimental Workflows
To aid in the understanding of the purification processes, the following diagrams illustrate the logical flow of each technique.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by flash column chromatography.
Caption: Workflow for the purification of this compound by preparative HPLC.
References
A Comparative Guide to the Synthesis of Ethyl 2-(2-hydroxyphenoxy)acetate
For Researchers, Scientists, and Drug Development Professionals: A Yield-Driven Comparison of Synthesis Methodologies
The synthesis of Ethyl 2-(2-hydroxyphenoxy)acetate, a key intermediate in the development of various pharmaceutical compounds, can be approached through several methodologies. The efficiency of these methods, particularly in terms of chemical yield, is a critical factor for consideration in research and large-scale production. This guide provides an objective comparison of the primary synthesis routes, supported by experimental data and detailed protocols.
At a Glance: Yield Comparison of Synthesis Methods
The selection of a synthetic route for this compound is often a trade-off between reaction time, cost, and overall yield. Below is a summary of quantitative data for different approaches, primarily revolving around the Williamson ether synthesis, a cornerstone of ether formation.
| Method | Base | Solvent | Catalyst/Promoter | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference Compound |
| Conventional Synthesis | K₂CO₃ | DMF | None | 4 | 80 | 81 | Ethyl 2-(2-formylphenoxy)acetate[1] |
| Phase-Transfer Catalysis | NaOH | Water | TBAB* | 4 | 75-80 | 70.5 | 2-(2-ethoxyphenoxy) ethyl bromide[2] |
| Alternative Alkylating Agent | Supported Catalyst | - | Diethyl Carbonate | 4 | 200 | 91 (selectivity) | 2-ethoxyphenol |
| Microwave-Assisted | K₂CO₃ | DMF | None | 0.25 - 1.25 | 90 | 84-95 | Various alkyl aryl ethers[3][4] |
*TBAB: Tetrabutylammonium bromide
Understanding the Synthesis Pathway: The Williamson Ether Synthesis
The predominant method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (catechol in this case) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (ethyl chloroacetate or ethyl bromoacetate), forming the ether linkage.
Figure 1: General mechanism of the Williamson ether synthesis for this compound.
Detailed Experimental Protocols
Method 1: Conventional Williamson Ether Synthesis
This method is a standard and widely used protocol for the synthesis of phenoxyacetate derivatives. The following protocol is adapted from the synthesis of the analogous compound, Ethyl 2-(2-formylphenoxy)acetate, which has a reported yield of 81%[1].
Materials:
-
Catechol (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve catechol in anhydrous DMF in a round-bottom flask.
-
Add anhydrous potassium carbonate to the solution and stir the mixture at room temperature for 20 minutes.
-
Add ethyl bromoacetate to the reaction mixture.
-
Heat the mixture to 80°C and maintain for 4 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Method 2: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis can enhance the reaction rate by facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide resides. This protocol is based on the synthesis of a similar compound, 2-(2-ethoxyphenoxy) ethyl bromide, with a reported yield of 70.5%[2].
Materials:
-
Catechol (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)
-
Sodium Hydroxide (NaOH) solution (20%)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
Dissolve catechol in water and adjust the pH to 8-9 with 20% aqueous sodium hydroxide.
-
Add the phase-transfer catalyst, tetrabutylammonium bromide.
-
Heat the mixture to 70°C.
-
Slowly add ethyl chloroacetate over a period of 4 hours, maintaining the pH at 9-10 with the addition of sodium hydroxide solution and the temperature at 75-80°C.
-
After the reaction is complete, cool the mixture and separate the organic layer.
-
Wash the organic layer with saturated sodium chloride solution and then with water.
-
Concentrate the organic layer to dryness.
-
Recrystallize the crude product from ethanol.
Method 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and often improve yields in Williamson ether syntheses, with reported yields for various alkyl aryl ethers in the range of 84-95% in as little as 15 to 75 minutes[3][4].
Materials:
-
Catechol (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a microwave reactor vessel, combine catechol, potassium carbonate, and DMF.
-
Add ethyl bromoacetate to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 90°C for a specified time (typically optimized between 15 and 75 minutes).
-
After cooling, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound via the Williamson ether synthesis.
Figure 2: A typical experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is most commonly and reliably achieved through the Williamson ether synthesis. While conventional heating methods provide good yields, emerging techniques such as microwave-assisted synthesis offer a significant reduction in reaction time with potentially higher yields, aligning with the principles of green chemistry. Phase-transfer catalysis presents a viable alternative, particularly for large-scale syntheses where avoiding anhydrous organic solvents is advantageous. The choice of method will ultimately depend on the specific requirements of the research or production setting, balancing factors of speed, cost, scale, and available equipment.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Ethyl 2-(2-hydroxyphenoxy)acetate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of laboratory chemicals are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Ethyl 2-(2-hydroxyphenoxy)acetate, ensuring the safety of personnel and the protection of the environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on best practices for similar chemical substances.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all relevant safety measures are in place.
-
Personal Protective Equipment (PPE): All personnel handling this compound should wear appropriate PPE to minimize exposure risk.
-
Ventilation: Always handle the chemical in a well-ventilated area, such as a fume hood, to avoid the inhalation of any potential vapors.
-
Spill Management: Have a spill kit readily available. In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, dry sand) and collect it in a suitable, sealed container for disposal.
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat or other protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a respirator may be necessary. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that complies with all applicable regulations.
Step 1: Waste Identification and Classification
Chemical waste generators must first determine if the waste is classified as hazardous.[1] This classification should be based on federal, state, and local regulations.[1]
Step 2: Waste Segregation and Storage
-
Containerization: Place the waste in a clearly labeled, sealed, and compatible container.[2]
-
Labeling: The label should clearly identify the contents as "this compound Waste" and include any relevant hazard warnings.
-
Storage: Store the waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials.[2]
Step 3: Arrange for Professional Disposal
-
Licensed Disposal Vendor: Contact a licensed hazardous waste disposal company to arrange for the collection and disposal of the chemical waste.
-
Regulatory Compliance: Ensure that the chosen vendor will dispose of the waste in accordance with all federal, state, and local environmental regulations.[1][3] Disposal should be carried out at an approved waste disposal plant.[1]
Step 4: Decontamination of Empty Containers
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.
-
Container Disposal: Once decontaminated, the container can be disposed of as non-hazardous waste or recycled, depending on local regulations.
III. Environmental Protection Measures
It is crucial to prevent the release of this compound into the environment.
-
Prevent Water Contamination: Do not discharge the chemical or its waste into drains, surface waters, or the sanitary sewer system.[2]
-
Avoid Soil Contamination: Prevent spills from reaching the soil.
IV. Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 2-(2-hydroxyphenoxy)acetate
For Immediate Reference: Key Safety and Handling Protocols for Ethyl 2-(2-hydroxyphenoxy)acetate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedural steps and data are compiled to ensure the safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE based on hazard analysis.
| Area of Protection | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | Conforms to OSHA 29 CFR 1910.133 or EU EN166 standards to protect against potential eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Glove selection should be based on the specific laboratory conditions and breakthrough time of the glove material. |
| Body Protection | Laboratory coat. | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required if ventilation is inadequate or for spill response. | To prevent respiratory irritation from dust, fumes, or vapors.[1] |
Operational Plans: Handling and Storage
Proper handling and storage protocols are vital to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1]
-
Personal Hygiene: Wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.
-
Avoid Contact: Take measures to prevent contact with skin and eyes.[1]
-
Spill Management: In case of a spill, evacuate the area, wear appropriate PPE, and contain the spill with an inert absorbent material.
Storage:
| Storage Condition | Requirement | Rationale |
| Temperature | Store in a cool, dry place. | To maintain chemical stability. |
| Container | Keep container tightly closed. | To prevent contamination and evaporation. |
| Incompatibilities | Store away from strong oxidizing agents. | To avoid potentially hazardous chemical reactions. |
| Ventilation | Store in a well-ventilated area. | To dissipate any potential vapors. |
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations.
-
Chemical Waste: Dispose of unused or contaminated this compound as hazardous chemical waste through a licensed disposal company. Do not dispose of it down the drain.
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, or labware, that have come into contact with the chemical should be considered contaminated and disposed of as hazardous waste.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected for hazardous waste disposal. The empty, rinsed container can then be disposed of according to institutional guidelines.
Hazard Summary
A clear understanding of the potential hazards associated with this compound is fundamental for safe handling.
| Hazard Type | GHS Classification | Precautionary Statement Examples |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves.[1] |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
